Product packaging for Didodecylphenol(Cat. No.:CAS No. 25482-47-7)

Didodecylphenol

Cat. No.: B15345833
CAS No.: 25482-47-7
M. Wt: 430.7 g/mol
InChI Key: ILJOIOLSOMYKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Didodecylphenol is a phenolic compound that serves as a versatile intermediate in advanced chemical research and industrial product development. Its structure, featuring alkyl chains, makes it particularly valuable for creating tailored molecules with specific properties. A primary application is in the synthesis of specialized surfactants and emulsifiers. Similar alkylphenol ethoxylates are extensively studied for stabilizing emulsions, such as in the production of water-based acrylic polymers for pressure-sensitive adhesives . Researchers utilize these compounds to develop reactive surfactants that covalently bind to polymer particles, enhancing stability and minimizing environmental impact by preventing surfactant migration . Furthermore, this compound is investigated as a precursor for formulating high-performance additives for lubricants and fuels . It also finds significant utility in polymer science as a building block for modifying formaldehyde resins and epoxy resin systems, impacting the final material's toughness and performance in coatings and plastics . The global market for para-dodecylphenol reflects steady growth, driven by demand in sectors like plastics, coatings, and agriculture, underscoring its ongoing industrial relevance . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H54O B15345833 Didodecylphenol CAS No. 25482-47-7

Properties

CAS No.

25482-47-7

Molecular Formula

C30H54O

Molecular Weight

430.7 g/mol

IUPAC Name

2,3-didodecylphenol

InChI

InChI=1S/C30H54O/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(31)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27,31H,3-22,24,26H2,1-2H3

InChI Key

ILJOIOLSOMYKNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on Didodecylphenol: Unveiling a Data-Scarce Compound

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Didodecylphenol, a substituted phenol with two C12 alkyl chains, presents a significant challenge for in-depth technical analysis due to a notable scarcity of publicly available scientific data. While its basic chemical identifiers are cataloged, comprehensive information regarding its physicochemical properties, synthesis, and biological activity remains largely unpublished. This guide consolidates the limited available information and provides a contextual understanding based on the broader class of alkylphenols, highlighting critical data gaps for the scientific community.

Chemical Structure and Identification

This compound is an organic compound characterized by a phenol ring substituted with two dodecyl groups. The precise positioning of these long alkyl chains on the aromatic ring gives rise to various isomers, such as 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-didodecylphenol. The United States Environmental Protection Agency (EPA) has registered a substance identified as "Phenol, didodecyl-" with the specific IUPAC name 2,3-Didodecylphenol.

The general structure consists of a hydroxyl group attached to a benzene ring, which bears two separate C12H25 alkyl chains. The properties and reactivity of this compound are expected to be influenced by the steric hindrance and electronic effects imparted by the bulky, electron-donating dodecyl groups.

Basic Chemical Data

A summary of the available identifying information for this compound is presented in the table below. It is crucial to note the lack of experimentally determined physicochemical properties.

IdentifierValueSource
IUPAC Name 2,3-DidodecylphenolUS EPA
CAS Number 25482-47-7US EPA
Molecular Formula C30H54OUS EPA
Molecular Weight 430.76 g/mol US EPA

Physicochemical Properties

A thorough search of scientific literature and chemical databases did not yield any experimental data for the physicochemical properties of this compound, including its melting point, boiling point, water solubility, pKa, and spectral data (NMR, IR, Mass Spectrometry). Commercial products containing dodecylphenol (a phenol with a single dodecyl chain) are described as dense, viscous, light yellow liquids[1]. While this may offer some indication, the properties of this compound could be significantly different due to its larger molecular weight and the presence of a second alkyl chain.

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

G phenol Phenol reaction Friedel-Crafts Alkylation phenol->reaction dodecene Dodecene (2 eq.) dodecene->reaction catalyst Acid Catalyst (e.g., H2SO4, AlCl3) catalyst->reaction workup Reaction Quenching & Work-up reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification ddp This compound Isomer Mixture purification->ddp

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Applications

While specific applications for this compound are not well-documented, related long-chain alkylphenols, such as dodecylphenol, are utilized as chemical intermediates in various industries. These applications include the production of additives for engine fuels and lubricant oils, manufacturing of formaldehyde resins, and use as technical surfactants[1]. It is plausible that this compound could find utility in similar areas, potentially as a more lipophilic surfactant or as a building block for specialized polymers and resins.

Biological Effects and Signaling Pathways

There is no specific information available regarding the biological activity or potential signaling pathway interactions of this compound. However, the broader class of alkylphenols, including nonylphenol and octylphenol, has been the subject of extensive research due to their environmental persistence and endocrine-disrupting properties[3][4][5][6].

These compounds have been shown to exhibit estrogenic effects, meaning they can mimic the hormone estrogen and potentially interfere with the endocrine systems of wildlife and humans[4][5][6]. The adverse effects linked to some alkylphenols include reproductive and developmental toxicity in aquatic organisms[3]. It is important to stress that these findings relate to other alkylphenols, and the biological impact of this compound has not been reported. Given its structure, any investigation into its biological effects should consider the potential for endocrine disruption.

Conclusion and Future Outlook

This compound remains a compound with a significant lack of characterization in the public scientific domain. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The absence of data on its physicochemical properties, synthesis, and biological activity necessitates foundational research to understand this molecule. Future work should focus on establishing reliable synthetic routes, characterizing its various isomers, and conducting comprehensive toxicological and pharmacological assessments to determine its potential applications and risks. Until such data becomes available, any consideration of this compound in research or development must be approached with caution, relying on inferences from related compounds while acknowledging the substantial knowledge gaps.

References

An In-depth Technical Guide to the Synthesis and Purification of Didodecylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of didodecylphenol, a chemical intermediate with applications in the manufacturing of lubricating oil additives, surfactants, and polymer additives. The information presented is intended for a technical audience and details the chemical processes, experimental protocols, and purification methodologies.

Synthesis of this compound via Friedel-Crafts Alkylation

The primary industrial method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with 1-dodecene. This electrophilic aromatic substitution reaction is typically catalyzed by a solid acid catalyst to facilitate the addition of two dodecyl groups to the phenol ring.

The reaction proceeds through the protonation of the dodecene by the acid catalyst, forming a secondary carbocation. This carbocation then acts as an electrophile, attacking the electron-rich phenol ring, primarily at the ortho and para positions. Due to steric hindrance, the para-substituted product is often favored. A second alkylation event leads to the formation of this compound isomers. Common byproducts include monododecylphenol and other isomeric forms of this compound.

Catalysts: Several solid acid catalysts are effective for this reaction, offering advantages in terms of separation and reusability over traditional homogeneous catalysts like aluminum chloride or sulfuric acid. Commonly employed catalysts include:

  • Ion-Exchange Resins: Macroporous sulfonic acid resins such as Amberlyst-15 are widely used due to their high activity and thermal stability.

  • Zeolites: Large-pore zeolites like H-Beta and H-Mordenite offer shape selectivity and can influence the isomer distribution of the final product.

  • Supported Metal Oxides: Tungsten oxide supported on zirconia (WOx/ZrO2) has also been shown to effectively catalyze the alkylation of phenol with long-chain olefins.

Experimental Protocols

2.1. Synthesis of this compound using Amberlyst-15 Catalyst

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • Phenol (99%)

  • 1-Dodecene (95%)

  • Amberlyst-15 ion-exchange resin

  • Toluene (anhydrous)

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen line)

Procedure:

  • Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at 80°C overnight to remove any adsorbed water, which can deactivate the catalyst.

  • Reaction Setup: Assemble the three-necked flask with the reflux condenser, thermometer, and dropping funnel. Place a magnetic stir bar in the flask. The setup should be under a gentle flow of nitrogen to maintain an inert atmosphere.

  • Charging Reactants: To the flask, add phenol and toluene. Begin stirring and heat the mixture to the desired reaction temperature (typically between 80°C and 120°C).

  • Addition of Alkene: Once the reaction temperature is stable, slowly add 1-dodecene from the dropping funnel over a period of 1-2 hours. The molar ratio of phenol to 1-dodecene is a critical parameter and is typically in the range of 1:2 to 1:2.5 to favor the formation of the dialkylated product.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the set temperature for 4-8 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with toluene, dried, and potentially reused.

  • Solvent Removal: Remove the toluene from the filtrate using a rotary evaporator to obtain the crude this compound product as a viscous oil.

2.2. Purification of this compound

The crude product from the synthesis will contain a mixture of this compound isomers, unreacted starting materials, monododecylphenol, and potentially some oligomers of dodecene. A multi-step purification process is typically required.

2.2.1. Vacuum Fractional Distillation

Due to the high boiling point of this compound, distillation must be performed under reduced pressure to prevent thermal decomposition.

Equipment:

  • Short-path distillation apparatus or a fractional distillation setup with a Vigreux or packed column

  • Vacuum pump

  • Heating mantle

  • Cold trap

Procedure:

  • Transfer the crude this compound to the distillation flask.

  • Assemble the distillation apparatus and ensure all joints are properly sealed.

  • Begin to slowly apply vacuum, being careful to control any initial bumping.

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collect the fractions based on their boiling points. The initial fractions will contain lower-boiling impurities such as unreacted phenol and 1-dodecene. The monododecylphenol fraction will distill next, followed by the desired this compound isomers.

  • Collect the main fraction corresponding to the boiling point of this compound.

2.2.2. Recrystallization

For obtaining high-purity this compound, recrystallization can be employed.

Procedure:

  • Dissolve the this compound fraction obtained from distillation in a minimal amount of a suitable hot solvent. A non-polar solvent such as heptane or a mixture of solvents like ethanol/water can be effective.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Data Presentation

Table 1: Representative Reaction Conditions for this compound Synthesis

ParameterValue
CatalystAmberlyst-15
Phenol to 1-Dodecene Molar Ratio1 : 2.2
Catalyst Loading (% w/w of reactants)10%
Reaction Temperature100°C
Reaction Time6 hours
SolventToluene

Table 2: Hypothetical Product Distribution from Crude Reaction Mixture (Determined by GC-MS)

CompoundPercentage (%)
Unreacted Phenol< 5
Unreacted 1-Dodecene< 5
Monododecylphenol Isomers15 - 25
This compound Isomers60 - 75
Higher Alkylated Phenols/Byproducts< 10

Table 3: Physical Properties of Purified this compound

PropertyValue
AppearanceWhite to off-white crystalline solid
Molecular FormulaC30H54O
Molecular Weight430.76 g/mol
Boiling Point> 200°C at reduced pressure
Purity (after purification)> 98%

Visualization of Workflows

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_analysis In-Process Control reactants Phenol + 1-Dodecene + Toluene reaction Heat to 100°C Stir for 6 hours reactants->reaction catalyst_prep Dry Amberlyst-15 catalyst_prep->reaction reaction_setup Assemble Reactor (Inert Atmosphere) reaction_setup->reaction workup Cool and Filter (Remove Catalyst) reaction->workup gcms GC-MS Analysis reaction->gcms Monitor Progress solvent_removal Rotary Evaporation workup->solvent_removal crude_product Crude this compound solvent_removal->crude_product

Caption: Experimental workflow for the synthesis of this compound.

Purification_Workflow cluster_fractions Distillation Fractions cluster_impurities Recrystallization Impurities start Crude this compound distillation Vacuum Fractional Distillation start->distillation recrystallization Recrystallization from Heptane distillation->recrystallization Main Fraction low_boiling Low Boiling Impurities (Phenol, Dodecene) distillation->low_boiling Fraction 1 mono_dodecyl Monododecylphenol distillation->mono_dodecyl Fraction 2 final_product Pure this compound (>98%) recrystallization->final_product mother_liquor Mother Liquor (Isomers, Soluble Impurities) recrystallization->mother_liquor

Caption: Purification workflow for this compound.

An In-depth Technical Guide on Didodecylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of chemical compounds is paramount. This guide provides core technical data on didodecylphenol.

Physicochemical Properties of this compound

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for a variety of experimental and theoretical applications, from reaction stoichiometry to molecular modeling.

PropertyValue
Molecular FormulaC30H54O
Molecular Weight430.76 g/mol [1]
CAS Number25482-47-7[1]
IUPAC Name2,3-Didodecylphenol[1]

This structured presentation of data allows for rapid access to key information, facilitating its use in experimental design and data analysis. The provided CAS number is a unique identifier that can be used to retrieve further information from chemical databases.

References

Spectroscopic Analysis of 4-Dodecylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-dodecylphenol, a compound of interest in various industrial and research applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-dodecylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Due to the limited public availability of a fully assigned experimental spectrum for 4-dodecylphenol, the following table presents predicted chemical shifts based on the analysis of similar alkylphenols. The spectrum is expected to show characteristic signals for the aromatic protons, the phenolic hydroxyl group, and the long aliphatic dodecyl chain.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2Doublet2HAromatic Protons (ortho to -OH)
~6.7-6.9Doublet2HAromatic Protons (meta to -OH)
~4.5-5.5Singlet (broad)1HPhenolic Hydroxyl (-OH)
~2.5Triplet2HMethylene (-CH₂-) attached to the aromatic ring
~1.5-1.6Multiplet2HMethylene (-CH₂-) beta to the aromatic ring
~1.2-1.4Multiplet (broad)18HMethylene (-CH₂-) groups of the dodecyl chain
~0.9Triplet3HTerminal Methyl (-CH₃) group

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
~154C-OH (aromatic carbon attached to hydroxyl)
~130C-C₁₂H₂₅ (aromatic carbon attached to the dodecyl chain)
~129CH (aromatic carbons ortho to -OH)
~115CH (aromatic carbons meta to -OH)
~35-CH₂- attached to the aromatic ring
~32Various -CH₂- carbons in the dodecyl chain
~29Various -CH₂- carbons in the dodecyl chain
~23-CH₂- adjacent to the terminal methyl group
~14Terminal -CH₃ group
Infrared (IR) Spectroscopy

The IR spectrum of 4-dodecylphenol is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group, as well as absorptions from the aromatic ring and the aliphatic chain.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Strong, BroadO-H Stretch (phenolic hydroxyl)
~3020-3100MediumC-H Stretch (aromatic)
~2850-2960StrongC-H Stretch (aliphatic)
~1610, 1510, 1470Medium-StrongC=C Stretch (aromatic ring)
~1230StrongC-O Stretch (phenol)
~830StrongC-H Bend (para-disubstituted aromatic ring)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 4-dodecylphenol shows a prominent molecular ion peak and characteristic fragmentation patterns.[2]

m/zRelative IntensityAssignment
262Moderate[M]⁺ (Molecular Ion)
107High[C₇H₇O]⁺ (Benzylic cleavage, hydroxytropylium ion)
91Moderate[C₇H₇]⁺ (Tropylium ion)
43, 57, 71, etc.ModerateFragments from the aliphatic dodecyl chain

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and data interpretation.

NMR Spectroscopy

Sample Preparation: A small amount of 4-dodecylphenol (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to provide a chemical shift reference at 0 ppm.

¹H NMR Spectroscopy Protocol:

  • The prepared sample is placed in the NMR spectrometer.

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard one-dimensional proton NMR experiment is performed.

  • The free induction decay (FID) signal is acquired.

  • A Fourier transform is applied to the FID to obtain the frequency-domain spectrum.

  • The spectrum is phased, and the baseline is corrected.

  • Chemical shifts are referenced to TMS.

  • Integration of the peaks is performed to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

  • The same sample prepared for ¹H NMR can be used.

  • A carbon-13 NMR experiment is set up. This typically involves proton decoupling to simplify the spectrum, resulting in single lines for each unique carbon atom.

  • A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • The acquired FID is processed similarly to the ¹H NMR experiment to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): For a liquid sample like 4-dodecylphenol, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

FTIR Spectroscopy Protocol:

  • A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any atmospheric or instrumental interferences.

  • The liquid sample is applied to the ATR crystal, ensuring good contact.

  • The sample spectrum is then recorded.

  • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

  • The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

  • A dilute solution of 4-dodecylphenol is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • A small volume of the solution (typically 1 µL) is injected into the gas chromatograph.

GC-MS Protocol:

  • The sample is vaporized in the heated injector of the GC.

  • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • As 4-dodecylphenol elutes from the GC column, it enters the ion source of the mass spectrometer.

  • In the ion source (typically using electron ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-dodecylphenol.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_output Spectroscopic Data Sample 4-Dodecylphenol NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Place Neat Liquid on ATR Crystal Sample->IR_Prep IR MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep MS NMR NMR Spectrometer NMR_Prep->NMR FTIR FTIR Spectrometer IR_Prep->FTIR GCMS GC-MS System MS_Prep->GCMS NMR_Data Acquire FID, Fourier Transform NMR->NMR_Data IR_Data Record Interferogram, Fourier Transform FTIR->IR_Data MS_Data Separate by GC, Detect Ions by MS GCMS->MS_Data NMR_Spectrum NMR Spectrum (¹H & ¹³C) NMR_Data->NMR_Spectrum IR_Spectrum IR Spectrum IR_Data->IR_Spectrum MS_Spectrum Mass Spectrum MS_Data->MS_Spectrum

Caption: General workflow for the spectroscopic analysis of 4-dodecylphenol.

References

An In-depth Technical Guide to the Solubility of Didodecylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Didodecylphenol and Its Expected Solubility

This compound is an organic compound characterized by a phenol group substituted with two dodecyl chains. Its molecular structure, featuring a polar phenolic head and two long, non-polar alkyl tails, dictates its solubility behavior. Following the principle of "like dissolves like," this compound is expected to exhibit poor solubility in polar solvents like water and high solubility in non-polar and moderately polar organic solvents.[1][2] The long alkyl chains contribute significantly to its hydrophobic character, making it readily soluble in hydrocarbons and other organic media where van der Waals forces are the predominant intermolecular interactions.[1]

Qualitative Solubility Profile

Based on the solubility characteristics of similar long-chain alkylphenols, the following qualitative solubility profile for this compound can be anticipated:

  • High Solubility: In non-polar aliphatic and aromatic hydrocarbons such as hexane, heptane, toluene, and benzene. The long dodecyl chains will interact favorably with these non-polar solvent molecules.[1]

  • Good to Moderate Solubility: In moderately polar solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and chlorinated hydrocarbons (e.g., dichloromethane, chloroform).

  • Moderate to Low Solubility: In polar aprotic solvents such as acetone and ethyl acetate. While these solvents have a polar character, the large non-polar part of the this compound molecule will limit its solubility.[1]

  • Low to Insoluble: In polar protic solvents like lower alcohols (methanol, ethanol) and water. The strong hydrogen bonding network in these solvents would be disrupted by the large, non-polar alkyl groups of this compound, making dissolution energetically unfavorable.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials or flasks with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

    • Record the exact volume of the filtered sample.

  • Quantification of Solute:

    • Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a fume hood.

    • Once the solvent has evaporated, weigh the volumetric flask containing the dried this compound residue.

    • The mass of the dissolved this compound is the difference between the final and initial mass of the flask.

    • Alternatively, the concentration of this compound in the filtered sample can be determined using a suitable analytical technique like HPLC or UV-Vis spectrophotometry, after creating a calibration curve with standards of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility in grams per liter (g/L) using the following formula:

      Solubility (g/L) = Mass of dissolved this compound (g) / Volume of the filtered sample (L)

    • The experiment should be repeated at least three times to ensure the reproducibility of the results.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable organic solvent for this compound based on its expected properties and experimental verification.

Solvent_Selection_Workflow start Start: Define Application Requirements (e.g., reaction, purification) assess_polarity Assess Polarity of this compound (Phenolic head, long non-polar tails) start->assess_polarity initial_selection Initial Solvent Selection based on 'Like Dissolves Like' Principle assess_polarity->initial_selection non_polar Non-polar Solvents (e.g., Hexane, Toluene) initial_selection->non_polar mod_polar Moderately Polar Solvents (e.g., Dichloromethane, THF) initial_selection->mod_polar polar Polar Solvents (e.g., Ethanol, Water) (Likely poor solubility) initial_selection->polar exp_test Experimental Solubility Testing (Shake-flask method) non_polar->exp_test mod_polar->exp_test polar->exp_test quantify Quantify Solubility (e.g., gravimetrically, HPLC) exp_test->quantify evaluate Evaluate Solubility Data and Other Solvent Properties (e.g., boiling point, toxicity) quantify->evaluate final_choice Final Solvent Selection evaluate->final_choice

References

The Thermal Fortitude of Didodecylphenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didodecylphenol, a long-chain alkylphenol, is a versatile molecule utilized across various industries, notably as an antioxidant and stabilizer in polymers, lubricants, and potentially in specialized pharmaceutical formulations. Its efficacy in these roles is intrinsically linked to its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of this compound and structurally similar long-chain alkylphenols. Due to a scarcity of publicly available, specific quantitative data for this compound, this guide synthesizes information from related compounds and the well-established principles of hindered phenolic antioxidant chemistry to present a robust and scientifically grounded resource. This document details typical thermal decomposition characteristics, proposes a likely degradation pathway, and outlines a standardized experimental protocol for thermogravimetric analysis (TGA).

Introduction

This compound belongs to the class of alkylphenols, characterized by a phenol ring substituted with a long alkyl chain, in this case, a dodecyl group. This lipophilic side chain enhances its solubility in nonpolar matrices, making it an effective additive in a variety of organic materials. The primary function of this compound in many applications is to mitigate thermo-oxidative degradation. The phenolic hydroxyl group is the active site, capable of donating a hydrogen atom to scavenge free radicals, thereby terminating the chain reactions of oxidation that lead to material degradation.[1][2][3] Understanding the temperature limits at which this compound remains effective and the nature of its decomposition products is critical for predicting its performance, ensuring product stability, and assessing any potential safety concerns.

Thermal Stability of Long-Chain Alkylphenols

Direct, publicly accessible thermogravimetric analysis (TGA) data for this compound is limited. However, by examining data for other long-chain alkylphenols such as nonylphenol and octylphenol, and considering the general behavior of hindered phenolic antioxidants, a representative thermal stability profile can be inferred. The long alkyl chain of this compound is expected to influence its volatility and decomposition characteristics.

Table 1: Representative Thermal Stability Data for Long-Chain Alkylphenols

ParameterTypical Value RangeNotes
Onset of Decomposition (Tonset) 200 - 280 °CThe temperature at which significant weight loss begins. This can vary based on the purity of the sample and the experimental conditions (e.g., heating rate, atmosphere).
Temperature of Maximum Decomposition Rate (Tmax) 250 - 350 °CThe temperature at which the rate of weight loss is highest, as indicated by the peak of the derivative thermogravimetric (DTG) curve.
Boiling Point 310 - 335 °CWhile not a direct measure of decomposition, the boiling point indicates the temperature at which the substance transitions to the gas phase, which can contribute to mass loss in an open TGA system.[4]
Final Residue at 600 °C (Inert Atmosphere) < 5%In an inert atmosphere (e.g., nitrogen), the degradation of organic molecules like this compound is expected to leave a small amount of carbonaceous residue.

Disclaimer: The data presented in Table 1 are generalized values for long-chain alkylphenols and should be considered as an estimation for this compound. Experimental determination is necessary for precise values.

Proposed Thermal Degradation Pathway of this compound

The thermal degradation of this compound, particularly in the presence of oxygen, is expected to follow the established mechanism of hindered phenolic antioxidants. The process is initiated by the homolytic cleavage of the O-H bond in the phenolic hydroxyl group, which has a lower bond dissociation energy compared to C-H or C-C bonds in the molecule.

The antioxidant action and subsequent degradation can be summarized in the following key steps:

  • Hydrogen Atom Transfer: this compound donates the hydrogen atom from its hydroxyl group to a free radical (R•), neutralizing it and preventing it from attacking the surrounding material. This process forms a stable phenoxy radical.[5]

  • Phenoxy Radical Stabilization: The resulting didodecylphenoxy radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This stability prevents the phenoxy radical from initiating new degradation chains.

  • Radical-Radical Termination: Two phenoxy radicals can react with each other to form non-radical products, such as quinone-methides or biphenolic compounds, effectively terminating the degradation process.

  • Further Degradation at Higher Temperatures: At more extreme temperatures, the dodecyl chain can undergo scission, leading to the formation of smaller volatile hydrocarbon fragments. The phenol ring itself can also cleave, though this requires significantly more energy.

The following diagram illustrates the proposed initial stages of the antioxidant mechanism and degradation of this compound.

G Proposed Antioxidant Mechanism and Initial Degradation of this compound DDP This compound DDPR Didodecylphenoxy Radical DDP->DDPR + R• FR Free Radical (R•) RH Neutralized Molecule (RH) FR->RH + H• (from DDP) Termination Termination Products (e.g., Quinone-methide) DDPR->Termination + Didodecylphenoxy Radical Degradation Further Degradation (High Temperature) DDPR->Degradation Fragments Volatile Fragments Degradation->Fragments G Experimental Workflow for TGA of this compound Start Start Calibrate Calibrate TGA Instrument (Temperature and Mass) Start->Calibrate Prepare Prepare Sample (Weigh 5-10 mg) Calibrate->Prepare SetupN2 Setup TGA - Nitrogen Atmosphere (Purge at 50-100 mL/min) Prepare->SetupN2 SetupAir Setup TGA - Air Atmosphere (Purge at 50-100 mL/min) Prepare->SetupAir RunN2 Run TGA - Nitrogen (Ramp 10 °C/min to 800 °C) SetupN2->RunN2 Analyze Analyze Data (TGA/DTG Curves, T_onset, T_max, Residue) RunN2->Analyze RunAir Run TGA - Air (Ramp 10 °C/min to 800 °C) SetupAir->RunAir RunAir->Analyze End End Analyze->End

References

Didodecylphenol: A Comprehensive Technical Guide to its CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and safety information for didodecylphenol. The following sections detail its chemical identity, physicochemical properties, toxicological profile, and environmental impact. This document is intended to serve as a core resource for professionals working with this compound, offering readily accessible data and illustrative workflows for safety and handling.

Chemical Identification and Properties

This compound is a chemical compound that belongs to the alkylphenol family. It is characterized by a phenol ring substituted with two dodecyl groups. The specific isomer and the branched or linear nature of the dodecyl chains can vary, leading to different CAS numbers for related substances. The primary CAS number for the general this compound is provided below.

CAS Number: 25482-47-7[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its behavior in various experimental and environmental settings. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C30H54O[1]
Molecular Weight 430.76 g/mol [1]
Appearance Viscous oily liquid at 20°C[2]
Vapor Pressure 0.009 Pa at 20°C[2]
Water Solubility 31 µg/L at 22°C (for main components); 2.1 mg/L (for bulk commercial material)[2]
Log Octanol-Water Partition Coefficient (Log Kow) 7.14[2]

Safety and Toxicology

The safety profile of this compound is a critical consideration for its handling and use in research and development. The compound is classified as hazardous, with the potential to cause severe skin and eye damage and suspected reproductive toxicity.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1CCauses severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1Causes serious eye damage
Reproductive Toxicity1B/2May damage fertility or the unborn child
Acute Aquatic Hazard1Very toxic to aquatic life
Chronic Aquatic Hazard1Very toxic to aquatic life with long lasting effects

Source:[3]

Toxicological Data

The following table summarizes key toxicological endpoints for dodecylphenol and its branched isomers, which are often used as read-across data.

EndpointSpeciesRouteValueReference
Acute Oral Toxicity RatOralLD50 > 2,000 mg/kg[3]
Acute Dermal Toxicity RabbitDermalLD50 > 2,000 mg/kg[3][4]
Skin Irritation RabbitDermalCorrosive[3][4]
Eye Irritation RabbitOcularCorrosive[3][4]

Experimental Protocols

Detailed experimental protocols for toxicological and environmental fate studies are often based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following are representative methodologies for key experiments.

Acute Oral Toxicity (Representative Protocol based on OECD Guideline 401)

This protocol outlines the general procedure for determining the acute oral toxicity of a substance.

G cluster_prep Preparation cluster_admin Administration cluster_obs Observation cluster_analysis Analysis A Select healthy, young adult rats B Fast animals overnight prior to dosing A->B C Prepare graded doses of this compound B->C D Administer a single dose by oral gavage C->D E Control group receives vehicle only F Observe animals for mortality and clinical signs of toxicity E->F G Record observations at 1, 4, 24 hours, and daily for 14 days F->G H Measure body weights at regular intervals G->H I Perform gross necropsy on all animals H->I J Calculate LD50 value I->J

Acute Oral Toxicity Testing Workflow
Environmental Fate: Biodegradation (Representative Protocol)

This workflow illustrates the steps in assessing the biodegradability of this compound in an aquatic environment.

G cluster_setup Experimental Setup cluster_incubation Incubation cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare a defined aqueous mineral medium B Inoculate with microorganisms from a sewage treatment plant A->B C Add this compound as the sole carbon source B->C D Incubate flasks in the dark at a constant temperature (e.g., 20-25°C) C->D E Agitate continuously F Measure the decrease of dissolved organic carbon (DOC) or CO2 evolution over time E->F G Take samples at regular intervals for 28 days F->G H Calculate the percentage of biodegradation G->H I Determine if the substance is readily biodegradable H->I

Aquatic Biodegradation Testing Workflow

Environmental Fate and Ecotoxicity

This compound is not readily biodegradable and has the potential to persist in the environment, particularly in soil and sediment.[2] It is also very toxic to aquatic life with long-lasting effects.

Environmental Fate Data
ParameterValueReference
Biodegradation Not readily or inherently biodegradable[2]
Bioaccumulation Fish bioconcentration factor (BCF) = 823[2]
Environmental Distribution Expected to partition mainly to soil and sediment[2]
Ecotoxicity Data
EndpointSpeciesValueReference
Acute Aquatic Toxicity -Very toxic to aquatic organisms[2][3]
Predicted No-Effect Concentration (PNEC) Freshwater aquatic organisms0.04 µg/L[2]

Handling and Safety Precautions

Due to its hazardous properties, strict safety measures must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or coveralls.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Relationship of Safety Data and Handling Procedures

The following diagram illustrates the logical flow from the inherent properties of this compound to the required safety and handling protocols.

G cluster_properties Inherent Properties cluster_assessment Risk Assessment cluster_protocols Handling and Safety Protocols A Physicochemical Properties (e.g., low water solubility) C Hazard Identification A->C B Toxicological Properties (e.g., corrosive, reproductive toxicant) B->C D Exposure Assessment C->D E Engineering Controls (e.g., fume hood) D->E F Personal Protective Equipment (PPE) D->F G Emergency Procedures D->G

From Properties to Safe Handling

References

Commercial Sources and Suppliers of High-Purity Didodecylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, analytical methodologies, and biological context of high-purity didodecylphenol. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound for their studies.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a number of chemical suppliers, catering to research and development as well as bulk manufacturing needs. The available forms typically include various isomers and mixtures. Below is a summary of prominent suppliers and their product specifications.

It is important for researchers to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and impurity profiles.

SupplierProduct Name/CAS NumberPurity/ContentKey Specifications
BOC Sciences This compound (CAS: 25482-47-7)Inquiry requiredMain Product, Molecular Formula: C30H54O[]
Chiron (distributed by ESSLAB) 2-n-DodecylphenolAnalytical reference materialSold as a standard in isooctane (1000 µg/mL)[2]
Dotachem Dodecylphenol (CAS: 121158-58-5)≥95%Water: ≤0.5%, Phenol: ≤0.2%, Nonyl Phenol: ≤0.1%[3][4]
Sigma-Aldrich (distributor) 4-Dodecylphenol, mixture of isomers (CAS: 27193-86-8)Not specified, sold as a viscous liquidFor practical purposes, concentration may be considered 100%

Experimental Protocols: Purity Determination

The purity of this compound is critical for research applications, particularly in drug development where impurities can have unintended biological effects. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for determining the purity of alkylphenols.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol is a general method for the analysis of dodecylphenol and can be adapted for this compound.

Objective: To determine the purity of a this compound sample and quantify impurities.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is commonly used, where the nonpolar stationary phase retains the hydrophobic alkylphenol. A polar mobile phase is used to elute the compounds, with more polar compounds eluting first. Detection is typically performed using a UV detector.

Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound sample

  • HPLC-grade acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 85:15 v/v) with 0.1% phosphoric acid.[5] The exact ratio may need to be optimized for the specific isomer of this compound.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water with 0.1% phosphoric acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detector Wavelength: 275 nm (phenolic absorbance maximum)

    • Column Temperature: 30 °C

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Calculate the purity by expressing the concentration of the main peak as a percentage of the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling

Objective: To identify and quantify volatile and semi-volatile impurities in a this compound sample.

Principle: GC separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes, fragments, and detects the molecules, providing a unique mass spectrum for identification. Derivatization is often employed for phenolic compounds to improve their volatility and chromatographic performance.

Materials and Equipment:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • This compound sample

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • High-purity helium gas

  • Anhydrous solvent (e.g., dichloromethane)

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the this compound sample (e.g., 1 mg) into a vial.

    • Dissolve the sample in a small volume of anhydrous dichloromethane (e.g., 100 µL).

    • Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 300 °C

      • Hold: 10 minutes at 300 °C

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 50-600 amu

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis:

    • Identify the main this compound peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Signaling Pathways and Biological Context

This compound, like other long-chain alkylphenols, is recognized as a xenoestrogen.[6] This means it can mimic the effects of the natural estrogen, 17β-estradiol, by binding to and activating the estrogen receptor (ER).[6] The estrogenic activity of alkylphenols is dependent on the structure of the alkyl chain and its position on the phenol ring, with para-substituted isomers generally showing the highest activity.[7]

The binding of this compound to the estrogen receptor can initiate a signaling cascade that is normally triggered by estradiol. This can lead to the modulation of gene expression, potentially impacting cellular processes such as proliferation and differentiation. For researchers in drug development, understanding this estrogenic activity is crucial, as it can represent an off-target effect that could have significant physiological consequences.

Estrogenic Signaling Pathway of this compound

The following diagram illustrates the general mechanism of action for this compound as a xenoestrogen.

Didodecylphenol_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDP This compound (Xenoestrogen) ER Estrogen Receptor (ER) (inactive) DDP->ER Binding ER_HSP ER-HSP Complex ER_DDP_inactive ER-DDP Complex (inactive) HSP Heat Shock Proteins (HSP) ER_HSP->ER Dissociation ER_DDP_active ER-DDP Complex (active dimer) ER_DDP_inactive->ER_DDP_active Dimerization ERE Estrogen Response Element (ERE) on DNA ER_DDP_active->ERE Binding cluster_nucleus cluster_nucleus ER_DDP_active->cluster_nucleus Translocation Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Estrogenic signaling pathway initiated by this compound.

Experimental Workflow for Sourcing and Qualification

The logical workflow for a researcher sourcing high-purity this compound for drug development studies involves several key stages, from initial supplier identification to final qualification for use in experiments.

Sourcing_Workflow A Identify Potential Suppliers B Request Technical Data Sheets & CoAs A->B C Compare Purity, Impurities, and Cost B->C D Select Supplier and Procure Sample C->D E In-house Quality Control (QC) Analysis D->E F Confirm Identity (e.g., NMR, MS) E->F Identity Check G Determine Purity (e.g., HPLC, GC) E->G Purity Check I Reject and Contact Supplier if Fails QC E->I Fails Spec H Qualify for Use in Experiments F->H G->H

Caption: Workflow for sourcing and qualifying high-purity this compound.

References

Branched vs. Linear Didodecylphenol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecylphenol (DDDP), an alkylphenol with two dodecyl chains, is a versatile molecule with significant applications in various industrial and research sectors. Its utility primarily stems from its amphiphilic nature, antioxidant properties, and its role as a chemical intermediate. The performance of DDDP is intrinsically linked to the isomeric structure of its dodecyl groups, which can be either linear or branched. This technical guide provides an in-depth exploration of the core differences between branched and linear this compound isomers, focusing on their synthesis, physicochemical properties, and potential performance characteristics. Due to the limited direct comparative data on this compound isomers, this guide will also draw upon analogous information from other alkylphenols to infer potential trends and guide further research.

Synthesis of this compound Isomers

The synthesis of this compound isomers typically involves the alkylation of phenol with dodecene. The structure of the resulting isomer—linear or branched—is determined by the choice of the dodecene isomer and the reaction conditions.

Synthesis of Branched this compound

Branched this compound is generally synthesized using a branched dodecene isomer, often derived from the oligomerization of propylene.

Experimental Protocol: Friedel-Crafts Alkylation for Branched this compound

  • Reactants: Phenol, branched dodecene (e.g., tetrapropylene), and a Lewis acid catalyst (e.g., AlCl₃, BF₃) or a solid acid catalyst.

  • Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer.

  • Procedure:

    • Phenol is charged into the reaction flask and heated to the desired reaction temperature (typically 50-150 °C).

    • The catalyst is added to the phenol.

    • Branched dodecene is added dropwise to the phenol-catalyst mixture with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

    • The reaction mixture is stirred for several hours until the desired conversion is achieved. Reaction progress can be monitored by techniques like Gas Chromatography (GC).

    • Upon completion, the catalyst is deactivated and removed. For example, AlCl₃ can be quenched with water and the resulting aluminum hydroxide filtered off.

    • The product is then purified by vacuum distillation to remove unreacted phenol and other impurities.

Synthesis of Linear this compound

The synthesis of linear this compound requires the use of a linear dodecene isomer (e.g., 1-dodecene).

Experimental Protocol: Friedel-Crafts Alkylation for Linear this compound

  • Reactants: Phenol, 1-dodecene, and a suitable catalyst. Shape-selective catalysts like certain zeolites can favor the formation of the para-substituted linear isomer.

  • Apparatus: Similar to the synthesis of branched this compound.

  • Procedure:

    • The reaction setup and initial steps are analogous to the branched isomer synthesis.

    • The choice of catalyst is crucial to control regioselectivity and minimize side reactions.

    • The reaction conditions (temperature, pressure, and stirring speed) are optimized to favor the desired linear isomer.

    • Work-up and purification steps are similar to those for the branched isomer.

Physicochemical Properties

PropertyBranched Dodecylphenol (Mixed Isomers)Linear 4-DodecylphenolLinear 2-Dodecylphenol
Molecular Formula C₁₈H₃₀OC₁₈H₃₀OC₁₈H₃₀O
Molecular Weight 262.43 g/mol 262.43 g/mol 262.43 g/mol
Appearance Viscous liquidStraw-colored liquid with a phenolic odor-
Boiling Point 310-335 °C--
Density 0.94 g/mL at 25 °C--
Refractive Index n20/D 1.503--
Water Solubility Low (Bulk commercial material: 2.1 mg/L)[1]--
Log Kow 7.14[1]--
Vapor Pressure 0.009 Pa at 20°C[1]--

Inferred Trends for this compound:

  • Boiling and Melting Points: Linear isomers are expected to have higher boiling and melting points due to more efficient packing and stronger van der Waals forces.

  • Viscosity: Branched isomers are likely to exhibit lower viscosity.

  • Solubility: The difference in solubility in various solvents is expected, with branching potentially increasing solubility in some non-polar solvents.

Performance and Applications

The isomeric structure of this compound has a profound impact on its performance in key applications, particularly as a lubricant additive and an antioxidant.

Lubricant Additives

Didodecylphenols are precursors to additives that provide detergency, antioxidant, and anti-wear properties to lubricating oils.[1]

  • Branched Isomers: The bulky, branched alkyl chains can provide good thermal and oxidative stability. The branching can also influence the solubility and dispersancy of the resulting additives in the base oil.

  • Linear Isomers: Linear alkyl chains may lead to better interaction with metal surfaces, potentially offering enhanced anti-wear and friction-reducing properties. However, their lower thermal stability compared to some highly branched structures could be a limitation in high-temperature applications.

Antioxidants in Polymers

Phenolic compounds, including this compound, act as primary antioxidants by donating a hydrogen atom to free radicals, thereby terminating the degradation chain reactions in polymers.

  • Steric Hindrance: The degree of branching around the hydroxyl group is a critical factor. Bulky branched groups can enhance the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains.

  • Mobility: The mobility of the antioxidant within the polymer matrix is also important. A study on phenolic antioxidants in polyethylene showed that migration rates can be influenced by the polymer's crystallinity (linear vs. branched polyethylene).[2] While this study focused on the polymer structure, it highlights the importance of the interplay between the additive's structure and the matrix. It can be inferred that the more compact structure of a branched this compound might have different diffusion characteristics within a polymer compared to a linear isomer.

Experimental Protocols for Performance Evaluation

To quantitatively compare the performance of branched and linear this compound isomers, standardized experimental protocols are essential.

Evaluation of Antioxidant Activity

Several in vitro assays can be used to assess the radical scavenging activity of phenolic compounds.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution in methanol, methanol, and the this compound isomer to be tested.

  • Procedure:

    • Prepare a stock solution of the this compound isomer in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the test compound.

    • In a microplate or cuvette, mix a defined volume of the DPPH solution with a small volume of the test compound solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

    • A control (DPPH solution with solvent) is also measured.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC₅₀ value (concentration of the antioxidant required to inhibit 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Evaluation of Oxidative Stability in Lubricants

Experimental Protocol: Bulk Oil Oxidation Test (modified from IP-48 method) [3]

  • Principle: This test evaluates the resistance of a lubricant to oxidation under controlled conditions of temperature, aeration, and in the presence of a catalyst.

  • Apparatus: Oxidation cell, heating bath, air supply with a flowmeter, and a condenser.

  • Procedure:

    • Prepare lubricant samples by blending a base oil with a specified concentration of the linear or branched this compound isomer. A control sample with no additive should also be prepared.

    • Place a known weight of the lubricant sample into the oxidation cell.

    • Add a metal catalyst (e.g., copper and iron wires) to simulate engine conditions.

    • Heat the cell to the test temperature (e.g., 150-200 °C) while bubbling a controlled flow of dry air through the sample.

    • Run the test for a specified duration (e.g., 48-100 hours).

    • After the test, analyze the aged oil for signs of oxidation, such as:

      • Increase in Viscosity: Measured using a viscometer.

      • Increase in Total Acid Number (TAN): Determined by titration.

      • Formation of Insolubles (Sludge): Measured by filtration.

      • FTIR Analysis: To detect the formation of oxidation products like carbonyl compounds.

Visualization of Research Workflow

The following diagram illustrates a logical workflow for the comparative evaluation of branched and linear this compound isomers for a specific application.

G cluster_synthesis Synthesis & Characterization cluster_properties Physicochemical Properties cluster_performance Performance Evaluation cluster_analysis Data Analysis & Selection S1 Synthesize/Obtain Branched DDDP C1 Characterize Structure (NMR, FT-IR, GC-MS) S1->C1 S2 Synthesize/Obtain Linear DDDP S2->C1 P1 Measure Boiling Point, Viscosity, Density C1->P1 P2 Determine Solubility in relevant solvents C1->P2 A1 Antioxidant Activity (e.g., DPPH, ORAC) C1->A1 L1 Lubricant Performance (e.g., Oxidation Stability, Wear) C1->L1 D1 Compare Quantitative Data P1->D1 P2->D1 A1->D1 L1->D1 S3 Select Optimal Isomer for Application D1->S3

References

Environmental Fate and Biodegradability of Didodecylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecylphenol (DDP) is a member of the long-chain alkylphenol group, characterized by a phenol ring substituted with a C12 alkyl chain. These substances are primarily used as intermediates in the manufacturing of lubricant additives, phenolic resins for printing inks and tires, and as surfactants. Due to their widespread industrial applications, understanding the environmental fate and biodegradability of this compound is crucial for assessing its potential environmental impact. This technical guide provides a comprehensive overview of the current scientific understanding of DDP's behavior in the environment, its biodegradability, and its potential for bioaccumulation and toxicity.

Physicochemical Properties

The environmental partitioning and fate of a chemical are largely governed by its physicochemical properties. This compound is a complex mixture of isomers, and its properties can vary. However, key values for para-C12-alkylphenols provide a strong indication of its environmental behavior.

PropertyValueReference
Molecular FormulaC₁₈H₃₀O-
Molecular Weight262.43 g/mol -
Water Solubility31 µg/L (for main components)[1]
log Kow (Octanol-Water Partition Coefficient)7.14[1]
Vapour Pressure0.009 Pa at 20°C[1]

Table 1: Physicochemical Properties of para-C12-Alkylphenols.

The high log Kow value and low water solubility indicate a strong tendency for this compound to partition from water into organic matrices such as soil, sediment, and biota.[1] Its low vapor pressure suggests that volatilization from water or soil surfaces is not a significant environmental fate process.

Environmental Fate

Partitioning and Distribution

Upon release into the environment, this compound is expected to predominantly partition to soil and sediment.[1] Its strong hydrophobicity, indicated by the high log Kow, drives this partitioning behavior. Atmospheric transport is considered negligible due to its low vapor pressure.[1]

Persistence and Biodegradation

Studies on para-C12-alkylphenols, including this compound, indicate that they are not readily or inherently biodegradable.[1] This suggests that their microbial degradation in the environment is a slow process, leading to their persistence, particularly in soil and sediment compartments.[1]

Test TypeResultConclusionReference
Ready Biodegradability (OECD 301)Not readily biodegradablePersistent in the environment[1]

Table 2: Summary of Biodegradability Data for para-C12-Alkylphenols.

Bioaccumulation

The high lipophilicity of this compound suggests a potential for bioaccumulation in aquatic organisms. A measured fish bioconcentration factor (BCF) of 823 has been reported for para-C12-alkylphenols, confirming its tendency to accumulate in fish tissues.[1]

ParameterValueSpeciesReference
Bioconcentration Factor (BCF)823Fish (unspecified)[1]

Table 3: Bioaccumulation Data for para-C12-Alkylphenols.

Ecotoxicity

This compound is classified as acutely toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] The Predicted No-Effect Concentration (PNEC) for freshwater aquatic organisms has been established at a very low level, indicating a high potential for aquatic toxicity.

Trophic LevelEndpointValueSpeciesReference
Fish96-hour LC504600 µg/LPimephales promelas (Fathead minnow) (for Nonylphenol)
Invertebrates48-hour EC50190 - 1200 µg/LDaphnia magna (for Nonylphenol)
Algae72-hour EC5056.3 µg/LScenedesmus subspicatus (for Nonylphenol)[2]
Overall PNEC (freshwater) 0.04 µg/L - [1]

Experimental Protocols

Ready Biodegradability - OECD 301

The assessment of ready biodegradability is typically conducted following the OECD 301 guideline. Several methods exist within this guideline, such as the CO2 Evolution Test (OECD 301 B) or the Closed Bottle Test (OECD 301 D).

Principle of the Closed Bottle Test (OECD 301 D): A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge). The test is carried out in completely filled, closed bottles in the dark at a constant temperature. The degradation is followed by determining the decrease in dissolved oxygen over a 28-day period. The amount of oxygen taken up by the microbial population during the biodegradation of the test substance, corrected for the oxygen uptake by the blank inoculum, is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if the percentage of biodegradation is >60% within a 10-day window, which starts when the biodegradation has reached 10% of the ThOD.[3]

Bioconcentration in Fish - OECD 305

The bioconcentration factor (BCF) is determined according to the OECD 305 test guideline.

Principle of the Flow-through Fish Test (OECD 305): This test consists of two phases: the exposure (uptake) and post-exposure (depuration) phases. During the uptake phase, fish of a single species are exposed to the test substance at one or more concentrations in a flow-through system. The concentration of the test substance in the fish and in the water is measured at regular intervals. After the uptake phase, the fish are transferred to a clean water environment for the depuration phase, and the decrease in the test substance concentration in the fish is monitored. The bioconcentration factor is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.[4][5]

Adsorption/Desorption - OECD 106

The potential for a substance to adsorb to soil and sediment is evaluated using the OECD 106 guideline.

Principle of the Batch Equilibrium Method (OECD 106): A solution of the test substance of known concentration is added to a soil or sediment sample of known dry weight in a centrifuge tube. The mixture is agitated for a defined period to reach equilibrium. After equilibration, the solid and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount of substance adsorbed to the solid phase is calculated from the difference between the initial and final concentrations in the aqueous solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.[6][7]

Visualizations

Environmental_Fate_Pathway Release Release of This compound Water Water Compartment Release->Water Direct/Indirect Discharge Soil_Sediment Soil & Sediment Compartment Release->Soil_Sediment Spills/Sludge Application Water->Soil_Sediment Partitioning (Sorption) (High Koc) Biota Biota Water->Biota Bioaccumulation (High BCF) Atmosphere Atmosphere Water->Atmosphere Volatilization (Low) Biodegradation_Water Slow Biodegradation Water->Biodegradation_Water Soil_Sediment->Water Desorption (Slow) Soil_Sediment->Atmosphere Volatilization (Low) Biodegradation_Soil Very Slow Biodegradation (Persistence) Soil_Sediment->Biodegradation_Soil Experimental_Workflow PhysChem Physicochemical Properties (Solubility, log Kow) Ready_Biodeg Ready Biodegradability (OECD 301) PhysChem->Ready_Biodeg Informs test conditions Adsorption Adsorption/Desorption (OECD 106) PhysChem->Adsorption High log Kow suggests high sorption potential Bioaccumulation Bioaccumulation in Fish (OECD 305) PhysChem->Bioaccumulation High log Kow suggests high bioaccumulation potential Aquatic_Tox Aquatic Toxicity (Fish, Daphnia, Algae) Ready_Biodeg->Aquatic_Tox Persistence informs need for chronic toxicity testing Adsorption->Aquatic_Tox Partitioning affects exposure concentrations Bioaccumulation->Aquatic_Tox Bioaccumulation increases internal exposure

References

Methodological & Application

Application Notes and Protocols: Didodecylphenol as an Antioxidant in Lubricating Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecylphenol is a hindered phenolic antioxidant widely utilized in the formulation of lubricating oils to enhance their oxidative stability and extend their service life. As a primary antioxidant, it functions as a radical scavenger, effectively interrupting the auto-oxidation cascade of the lubricant base oil. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in lubricating oils.

Antioxidant Mechanism of this compound

Lubricating oils are susceptible to oxidation at elevated temperatures in the presence of oxygen and metal catalysts, leading to the formation of harmful sludge, varnish, and corrosive acids. This degradation process proceeds via a free radical chain reaction. This compound, a type of hindered phenol, disrupts this cycle by donating a hydrogen atom from its hydroxyl group to reactive peroxy radicals (ROO•). This process neutralizes the highly reactive peroxy radical, forming a more stable hydroperoxide and a resonance-stabilized phenoxy radical. The steric hindrance provided by the bulky alkyl groups (dodecyl groups) on the phenol ring enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains.

// Nodes ROO [label="Peroxy Radical (ROO•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DDP_OH [label="this compound (ArOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROOH [label="Hydroperoxide (ROOH)", fillcolor="#FBBC05", fontcolor="#202124"]; DDP_O [label="Stable Phenoxy Radical (ArO•)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RH [label="Lubricant Molecule (RH)", fillcolor="#F1F3F4", fontcolor="#202124"]; R [label="Alkyl Radical (R•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="Oxygen (O2)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RH -> R [label="+ Initiator"]; R -> ROO [label="+ O2"]; ROO -> ROOH [label="+ this compound (ArOH)"]; DDP_OH -> DDP_O [label="Donates H•"]; ROO -> R [label="+ RH (Propagation)"];

// Invisible edges for layout {rank=same; ROO; DDP_OH;} {rank=same; ROOH; DDP_O;} } dot

Caption: Antioxidant mechanism of this compound.

Data Presentation

The following tables summarize representative quantitative data on the performance of hindered phenolic antioxidants, similar to this compound, in lubricating oils. This data is intended to be illustrative of the expected performance improvements.

Table 1: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

SampleAntioxidant Concentration (% w/w)RPVOT Induction Time (minutes)
Base Oil (Group II Mineral Oil)0.025
Base Oil + this compound0.5250
Base Oil + this compound1.0450

Table 2: Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186

SampleAntioxidant Concentration (% w/w)Oxidation Induction Time (OIT) @ 200°C (minutes)
Base Oil (PAO 4)0.05
Base Oil + this compound0.545
Base Oil + this compound1.085

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antioxidant performance of this compound are provided below.

Protocol 1: Rotating Pressure Vessel Oxidation Test (RPVOT)

Standard Method: ASTM D2272

Objective: To evaluate the oxidation stability of a lubricating oil in the presence of water and a copper catalyst coil under pressurized oxygen at a specified temperature.

Materials:

  • Lubricating base oil

  • This compound

  • Distilled water

  • Copper catalyst coil

  • Oxygen (99.5% purity)

  • RPVOT apparatus

Procedure:

  • Prepare a blend of the lubricating base oil with the desired concentration of this compound (e.g., 0.5% w/w).

  • Place a 50 g sample of the oil blend and 5 g of distilled water into the pressure vessel.

  • Add a polished copper catalyst coil to the vessel.

  • Seal the pressure vessel and charge it with oxygen to a pressure of 620 kPa (90 psi) at room temperature.

  • Place the vessel in a heating bath maintained at 150°C and rotate it at 100 rpm.

  • Continuously monitor the pressure inside the vessel.

  • The test is complete when the pressure drops by 175 kPa from the maximum pressure reached.

  • Record the time in minutes from the start of the test to this pressure drop as the RPVOT induction time.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare Oil Blend\n(Base Oil + this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="Load Sample, Water, and\nCopper Catalyst into Vessel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pressurize [label="Seal and Pressurize\nwith Oxygen (620 kPa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat to 150°C and\nRotate at 100 rpm", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor Pressure", fillcolor="#FBBC05", fontcolor="#202124"]; check [label="Pressure Drop > 175 kPa?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; record [label="Record Time (minutes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep; prep -> load; load -> pressurize; pressurize -> heat; heat -> monitor; monitor -> check; check -> monitor [label="No"]; check -> record [label="Yes"]; record -> end; } dot

Caption: RPVOT experimental workflow.

Protocol 2: Pressure Differential Scanning Calorimetry (PDSC)

Standard Method: ASTM D6186

Objective: To determine the oxidation induction time (OIT) of a lubricating oil by measuring the heat flow from the sample under high pressure oxygen at a constant temperature.

Materials:

  • Lubricating base oil

  • This compound

  • PDSC instrument

  • Aluminum sample pans

  • Oxygen (99.5% purity)

Procedure:

  • Prepare a blend of the lubricating base oil with the desired concentration of this compound (e.g., 0.5% w/w).

  • Place a small, accurately weighed sample (2-3 mg) into an aluminum sample pan.

  • Place the sample pan and an empty reference pan into the PDSC cell.

  • Seal the cell and pressurize with oxygen to 3.5 MPa (500 psi).

  • Rapidly heat the cell to the isothermal test temperature (e.g., 200°C).

  • Hold the sample at the test temperature and monitor the heat flow.

  • The onset of a sharp exothermic peak indicates the beginning of oxidation.

  • The time from the initial exposure to oxygen at temperature to the onset of the exothermic peak is recorded as the Oxidation Induction Time (OIT).

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare Oil Blend\n(Base Oil + this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="Load Sample (2-3 mg)\ninto PDSC Pan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Place Sample and Reference\nPans in Cell", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pressurize [label="Seal and Pressurize\nwith Oxygen (3.5 MPa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat to Isothermal\nTemperature (e.g., 200°C)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor Heat Flow", fillcolor="#FBBC05", fontcolor="#202124"]; detect [label="Detect Onset of\nExothermic Peak", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; record [label="Record Oxidation\nInduction Time (OIT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep; prep -> load; load -> setup; setup -> pressurize; pressurize -> heat; heat -> monitor; monitor -> detect; detect -> record; record -> end; } dot

Caption: PDSC experimental workflow.

Protocol 3: Fourier Transform Infrared (FTIR) Spectroscopy

Standard Method: ASTM E2412

Objective: To monitor the degradation of the lubricating oil by identifying the formation of oxidation products.

Materials:

  • FTIR spectrometer with a transmission cell (e.g., ZnSe)

  • New oil sample (baseline)

  • Aged oil samples (from oxidation tests or in-service)

Procedure:

  • Obtain a background spectrum of the empty FTIR sample compartment.

  • Record the FTIR spectrum of the new, un-aged lubricating oil containing this compound. This serves as the baseline.

  • For each aged oil sample, clean the transmission cell and record its FTIR spectrum.

  • Subtract the spectrum of the new oil from the spectrum of each aged oil to obtain a difference spectrum.

  • Monitor the growth of peaks in the carbonyl region (around 1700-1750 cm⁻¹) which indicates the formation of oxidation products like ketones, aldehydes, and carboxylic acids.

  • The rate of increase in the carbonyl peak area can be trended over time to assess the rate of oxidation.

Protocol 4: Linear Sweep Voltammetry (LSV)

Standard Method: ASTM D6971

Objective: To quantify the remaining concentration of phenolic antioxidants in new or in-service lubricating oils.

Materials:

  • Voltammetric analyzer

  • Working electrode (e.g., glassy carbon), reference electrode, and counter electrode

  • Electrolyte solution

  • New and in-service oil samples

Procedure:

  • Prepare a solution by mixing a known quantity of the oil sample with the electrolyte solution.

  • Place the electrodes into the solution.

  • Apply a linearly increasing voltage ramp to the working electrode and measure the resulting current.

  • The oxidation of the phenolic antioxidant will produce a current peak at a specific voltage.

  • The height or area of this peak is proportional to the concentration of the antioxidant.

  • By comparing the peak size of an in-service oil to that of the new oil, the percentage of remaining antioxidant can be determined.

Conclusion

This compound is an effective antioxidant for enhancing the oxidative stability of lubricating oils. The protocols outlined in this document provide standardized methods for evaluating its performance. By employing these techniques, researchers and formulators can accurately assess the efficacy of this compound and optimize lubricant formulations for extended life and improved performance.

Application of Didodecylphenol in the Production of Fuel Additives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecylphenol, a C12 alkylphenol, is a key intermediate in the synthesis of high-performance fuel additives, particularly ashless dispersants and detergents for gasoline and diesel fuels. Its long dodecyl chain provides excellent oil solubility, while the phenolic head group offers a reactive site for further chemical modification. These additives play a crucial role in maintaining engine cleanliness, improving fuel efficiency, and reducing harmful emissions. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based fuel additives.

Application Notes

This compound is primarily used as a precursor for the synthesis of Mannich base detergents. These additives are effective in controlling deposit formation in various parts of an internal combustion engine, including fuel injectors, intake valves, and combustion chambers. The lipophilic dodecyl group ensures the additive remains dissolved in the fuel, while the polar amine group, introduced during the Mannich reaction, is responsible for dispersing sludge and varnish particles, preventing their agglomeration and deposition on engine surfaces.

The typical treat rate for this compound-based Mannich base additives in fuel compositions ranges from 10 to 1,000 parts per million (ppm) by weight, with common concentrations being between 80 and 500 ppm.[1] The final concentration is optimized based on the base fuel quality and the desired performance level.

Key Applications:

  • Gasoline Direct Injection (GDI) Engines: To prevent injector fouling and maintain optimal spray patterns.

  • Port Fuel Injection (PFI) Engines: To control intake valve deposits (IVD).

  • Diesel Engines: To keep injectors clean and prevent the formation of internal diesel injector deposits (IDID).

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Mannich Base Detergent

This protocol describes the synthesis of a Mannich base detergent from this compound, formaldehyde, and a polyamine (e.g., tetraethylenepentamine - TEPA).

Materials:

  • This compound

  • Formaldehyde (37% solution in water or paraformaldehyde)

  • Tetraethylenepentamine (TEPA)

  • High-boiling aromatic solvent (e.g., Aromatic 150) as a diluent

  • Nitrogen gas supply

  • Reaction vessel equipped with a stirrer, thermometer, condenser, and a Dean-Stark trap for water removal

Procedure:

  • Charging the Reactor: Charge the reaction vessel with this compound and the aromatic solvent. The solvent can be used at 15% to 45% by weight to control viscosity.[1]

  • Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Heating and Amine Addition: Begin stirring and heat the mixture to 90-150°C.[1]

  • Reactant Addition: The reactants are combined in a molar ratio of this compound to formaldehyde to TEPA of approximately 1:1:1.[1] The formaldehyde and TEPA can be added sequentially or as a pre-reacted mixture. Add the formaldehyde and TEPA slowly to the heated this compound solution over a period of 1-2 hours to control the exothermic reaction.

  • Reaction: Maintain the reaction temperature between 90°C and 150°C.[1] Water will be evolved during the condensation reaction and can be removed by azeotropic distillation using the Dean-Stark trap.[1]

  • Reaction Completion: The reaction is typically continued for 2-4 hours after the addition of all reactants, or until the theoretical amount of water has been collected.

  • Solvent Removal (Optional): If a higher concentration of the active ingredient is desired, a portion of the solvent can be removed by vacuum distillation.

  • Cooling and Storage: Cool the resulting Mannich base solution to room temperature and store it under a nitrogen blanket.

Protocol 2: Performance Evaluation of this compound-based Fuel Additive

This protocol outlines a general workflow for evaluating the effectiveness of the synthesized Mannich base additive in a diesel engine.

Materials and Equipment:

  • Base diesel fuel (without additives)

  • Synthesized this compound-based Mannich base additive

  • Stationary diesel engine test bed equipped with a dynamometer

  • Fuel consumption measurement system

  • Exhaust gas analyzer (for NOx, CO, and particulate matter)

  • Injector fouling test rig (optional, for more specific analysis)

Procedure:

  • Baseline Measurement: Operate the diesel engine with the base fuel under various load and speed conditions to establish baseline performance and emissions data.

  • Additive Blending: Prepare a fuel blend by adding the synthesized Mannich base additive to the base diesel fuel at a predetermined concentration (e.g., 200 ppm).

  • Engine Conditioning: Run the engine with the additized fuel for a sufficient period to allow the additive to circulate and begin to take effect.

  • Performance and Emissions Testing: Repeat the same engine test cycle as in the baseline measurement, recording fuel consumption and exhaust emissions.

  • Data Analysis: Compare the data from the additized fuel with the baseline data to determine the effect of the additive on:

    • Brake Specific Fuel Consumption (BSFC)

    • Nitrogen Oxides (NOx) emissions

    • Carbon Monoxide (CO) emissions

    • Particulate Matter (PM) emissions

  • Deposit Analysis (Optional): After the engine test, critical components like fuel injectors and intake valves can be disassembled and visually inspected or quantitatively analyzed for deposit formation.

Data Presentation

Table 1: Representative Performance Data for Alkylphenol-based Mannich Base Fuel Additives

Performance ParameterBase FuelFuel with Additive% Improvement
Brake Specific Fuel Consumption (g/kWh) 2202152.3%
Particulate Matter (g/kWh) 0.150.1220%
Carbon Monoxide (g/kWh) 1.51.220%
Nitrogen Oxides (g/kWh) 8.07.82.5%

Note: The data presented in this table is representative of the performance improvements that can be expected from alkylphenol-based Mannich base detergent additives. Specific results will vary depending on the engine type, test cycle, and base fuel characteristics.

Visualizations

Synthesis_of_Mannich_Base cluster_reactants Reactants cluster_process Mannich Condensation Reaction cluster_products Products This compound This compound Reaction_Vessel Reaction Vessel (90-150°C) This compound->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Polyamine Polyamine (e.g., TEPA) Polyamine->Reaction_Vessel Water_Removal Water Removal (Azeotropic Distillation) Reaction_Vessel->Water_Removal Mannich_Base This compound Mannich Base (Fuel Additive) Reaction_Vessel->Mannich_Base Water Water Water_Removal->Water

Caption: Synthesis of a this compound-based Mannich Base Fuel Additive.

Mechanism_of_Action cluster_additive Mannich Base Additive cluster_fuel Fuel Environment Additive This compound Mannich Base Lipophilic_Tail Lipophilic Dodecyl Tail (Solubility in Fuel) Additive->Lipophilic_Tail has Polar_Head Polar Amine Head (Dispersancy) Additive->Polar_Head has Fuel Fuel Lipophilic_Tail->Fuel dissolves in Soot_Particles Soot & Sludge Particles Polar_Head->Soot_Particles attaches to Engine_Surface Engine Surface Soot_Particles->Engine_Surface prevents deposition on

Caption: Mechanism of a this compound-based Dispersant in Fuel.

Experimental_Workflow Start Start Baseline_Test 1. Baseline Engine Test (Base Fuel) Start->Baseline_Test Measure_Baseline Measure: - Fuel Consumption - Emissions (NOx, CO, PM) Baseline_Test->Measure_Baseline Additive_Blending 2. Additive Blending (this compound Additive + Base Fuel) Measure_Baseline->Additive_Blending Data_Analysis 5. Data Analysis and Comparison Measure_Baseline->Data_Analysis Engine_Conditioning 3. Engine Conditioning Period Additive_Blending->Engine_Conditioning Additive_Test 4. Engine Test with Additized Fuel Engine_Conditioning->Additive_Test Measure_Additive Measure: - Fuel Consumption - Emissions (NOx, CO, PM) Additive_Test->Measure_Additive Measure_Additive->Data_Analysis Report Report Performance (% Improvement) Data_Analysis->Report End End Report->End

Caption: Workflow for Performance Evaluation of a Fuel Additive.

References

Application Note: Analysis of Didodecylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecylphenol is a long-chain alkylphenol used in various industrial applications, including as an intermediate in the synthesis of surfactants, lubricating oil additives, and polymer stabilizers. Due to its potential environmental persistence and endocrine-disrupting properties, there is a growing need for sensitive and reliable analytical methods for its detection and quantification in various matrices. This application note provides a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] The protocols outlined below cover sample preparation for water and solid matrices, GC-MS and GC-MS/MS instrumental parameters, and an optional derivatization procedure to improve chromatographic performance.

Quantitative Data Summary

The following tables summarize the key quantitative data for the GC-MS analysis of this compound. Table 1 provides the mass spectrometric parameters for the underivatized form of 4-dodecylphenol, and Table 2 outlines the parameters for its trimethylsilyl (TMS) derivative.

Table 1: Mass Spectrometric Parameters for Underivatized 4-Dodecylphenol

ParameterValueSource
Molecular Weight262.43 g/mol [3]
Retention Index (Standard Non-polar Column)2213[3]
Characteristic Mass Fragments (m/z)
Molecular Ion [M]⁺262[3]
Quantifier Ion107[3]
Qualifier Ion 1262[3]
Qualifier Ion 2108[3]
Method Performance (Typical for Long-Chain Alkylphenols)
Linearity (Concentration Range)2 - 200 µg/L (R² > 0.99)[1]
Limit of Detection (LOD)~0.1 µg/L[4]
Limit of Quantification (LOQ)~0.3 µg/L[4]

Table 2: Mass Spectrometric Parameters for Trimethylsilyl (TMS) Derivatized 4-Dodecylphenol

ParameterValueSource
Characteristic Mass Fragments (m/z) for Silylated Phenols
Quantifier Ion[M-15]⁺[5]
Qualifier Ion 1[M]⁺[5]
Qualifier Ion 273[5]
Method Performance (Typical for Derivatized Alkylphenols)
LinearityExcellent (R² > 0.99)[6]
Limit of Detection (LOD)Low ng/L range[6]
Limit of Quantification (LOQ)Low ng/L range[6]

Experimental Protocols

Protocol 1: Sample Preparation

A. Water Samples [1]

  • To a 1-liter water sample, add a suitable internal standard (e.g., 4-tert-butylphenol-d13).

  • Add 50 mL of n-hexane to the sample in a separatory funnel.

  • Shake the mixture vigorously for 2 minutes.

  • Allow the layers to separate.

  • Collect the organic (n-hexane) layer and dry it by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis or derivatization.

B. Solid Samples (e.g., soil, sediment) [1]

  • Weigh 10 g of the homogenized solid sample into a glass jar.

  • Add a suitable internal standard.

  • Add 10 g of anhydrous sodium sulfate to the sample to remove moisture.

  • Add 40 mL of an extraction solvent mixture (e.g., hexane:acetone, 1:1 v/v).

  • Seal the jar with a Teflon-lined cap and sonicate for 20 minutes.

  • Allow the solid particles to settle and transfer the solvent extract to a clean tube.

  • Repeat the extraction with a fresh 40 mL portion of the solvent mixture.

  • Combine the two extracts.

  • Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis or derivatization.

Protocol 2: Silylation Derivatization (Optional)[5][6]

Derivatization of the hydroxyl group of this compound to a less polar trimethylsilyl (TMS) ether can improve chromatographic peak shape and thermal stability.[7]

  • To the 1 mL final extract from the sample preparation step, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Add a suitable solvent if necessary (e.g., acetone, which has been shown to accelerate the reaction).[5][6]

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature. The derivatized sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and column used. These are adapted from a method for general alkylphenol analysis.[1]

  • Gas Chromatograph (GC) Parameters:

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[8][9]

    • Inlet: Split/splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 75°C, hold for 2 minutes.

      • Ramp 1: 30°C/min to 200°C.

      • Ramp 2: 20°C/min to 300°C, hold for 1 minute.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 280°C.

    • Transfer Line Temperature: 320°C.

    • Acquisition Mode:

      • Full Scan: For initial identification, scan from m/z 50 to 500.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification, monitor the ions listed in Table 1 (for underivatized) or Table 2 (for derivatized).

    • Solvent Delay: 5 minutes.

Protocol 4: GC-MS/MS Analysis

For complex matrices, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can provide higher selectivity and sensitivity.[1]

  • GC Parameters: Same as in Protocol 3.

  • MS/MS Parameters:

    • Ionization and Source Temperatures: Same as in Protocol 3.

    • Collision Gas: Argon.

    • MRM Transitions: These need to be optimized for the specific instrument. A starting point for underivatized 4-dodecylphenol would be to use the molecular ion (m/z 262) as the precursor ion and one of its major fragments (e.g., m/z 107) as the product ion.

Visualizations

GC_MS_Workflow Sample Sample (Water or Solid) Extraction Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization GC_Injection GC Injection Concentration->GC_Injection Direct Analysis Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization Mass_Analysis Mass Analysis (Scan, SIM, or MRM) MS_Ionization->Mass_Analysis Data_Acquisition Data Acquisition & Processing Mass_Analysis->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Overall workflow for the GC-MS analysis of this compound.

Sample_Prep_Workflow cluster_water Water Sample cluster_solid Solid Sample Water_Sample 1 L Water Sample LLE Liquid-Liquid Extraction (n-hexane) Water_Sample->LLE Dry_Extract Dry Extract (Anhydrous Na2SO4) LLE->Dry_Extract Concentrate Concentrate to 1 mL (Nitrogen Stream) Dry_Extract->Concentrate Solid_Sample 10 g Solid Sample Solvent_Extraction Solvent Extraction (Hexane:Acetone) Solid_Sample->Solvent_Extraction Combine_Extracts Combine Extracts Solvent_Extraction->Combine_Extracts Combine_Extracts->Concentrate Final_Extract Final Extract Concentrate->Final_Extract Derivatize Silylation (BSTFA + 1% TMCS) Final_Extract->Derivatize Optional To_GCMS Ready for GC-MS Final_Extract->To_GCMS Derivatize->To_GCMS

Caption: Sample preparation and derivatization workflow for this compound analysis.

References

Application Notes and Protocols: Didodecylphenol Ethoxylates as Non-ionic Surfactants in Emulsification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of didodecylphenol ethoxylates as non-ionic surfactants for creating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions. Due to the limited availability of specific data for "this compound," this document focuses on the closely related and widely used dodecylphenol ethoxylates and their analogues, nonylphenol ethoxylates. The principles and protocols described herein are broadly applicable to this class of non-ionic surfactants.

Introduction to Dodecylphenol Ethoxylates

Dodecylphenol ethoxylates are non-ionic surfactants synthesized by the ethoxylation of dodecylphenol. They consist of a hydrophobic dodecylphenol group and a hydrophilic polyethylene oxide chain. The length of this ethylene oxide (EO) chain can be varied to achieve different hydrophilic-lipophilic balance (HLB) values, making them versatile emulsifiers for a wide range of applications, including pharmaceuticals, cosmetics, and industrial processes. The choice of a specific dodecylphenol ethoxylate depends on the type of emulsion desired (O/W or W/O) and the nature of the oil and aqueous phases.

Key Properties of Dodecylphenol Ethoxylates

The performance of a dodecylphenol ethoxylate as an emulsifier is primarily determined by its Hydrophilic-Lipophilic Balance (HLB) and its Critical Micelle Concentration (CMC).

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale from 0 to 20 that indicates the relative affinity of a surfactant for water and oil. Surfactants with lower HLB values are more lipophilic (oil-loving) and are suitable for creating W/O emulsions. Conversely, surfactants with higher HLB values are more hydrophilic (water-loving) and are used for O/W emulsions.

Table 1: HLB Values of Dodecylphenol Ethoxylates [1]

Product NameAverage Moles of Ethylene Oxide (EO)HLB ValuePredominant SolubilityTypical Application
12D-448.5 - 9.4OilW/O Emulsifier
12D-6610.0 - 11.0Water DispersibleO/W Emulsifier
12D-7711.2 - 11.8Water DispersibleO/W Emulsifier
12D-8.68.612.2 - 12.8Water SolubleO/W Emulsifier, Detergent
12D-9912.5 - 13.3Water SolubleO/W Emulsifier, Detergent
12D-101013.1 - 13.9Water SolubleO/W Emulsifier, Solubilizer
12D-121214.0 - 14.5Water SolubleO/W Emulsifier, Solubilizer
Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. At concentrations above the CMC, the surfactant can effectively solubilize, emulsify, and disperse immiscible phases. The CMC is an important parameter for determining the optimal surfactant concentration in a formulation.

Table 2: Estimated Critical Micelle Concentration (CMC) of a Dodecylphenol Ethoxylate [2]

SurfactantAverage Moles of Ethylene Oxide (EO)Estimated CMC (mg/L at 25°C)
POE (5) dodecyl phenol510 - 15

Experimental Protocols for Emulsification

The following are general protocols for the preparation of O/W and W/O emulsions using dodecylphenol ethoxylates. The specific surfactant, its concentration, and the processing parameters should be optimized for each specific formulation.

Protocol for Oil-in-Water (O/W) Emulsion Preparation

This protocol is suitable for creating emulsions where oil droplets are dispersed in a continuous aqueous phase. Dodecylphenol ethoxylates with higher HLB values (typically > 8) are used for this purpose.

Materials:

  • Dodecylphenol ethoxylate (e.g., 12D-9, HLB ~12.5-13.3)

  • Oil phase (e.g., mineral oil, vegetable oil, or a specific hydrophobic drug carrier)

  • Aqueous phase (e.g., deionized water, buffer solution)

  • High-shear homogenizer (e.g., rotor-stator homogenizer or microfluidizer)

Procedure:

  • Preparation of Phases:

    • Prepare the aqueous phase by dissolving the dodecylphenol ethoxylate in water. A typical starting concentration is 1-5% (w/w) of the total emulsion weight. Heat gently if necessary to ensure complete dissolution.

    • Prepare the oil phase. If the formulation includes oil-soluble active ingredients, dissolve them in the oil at this stage.

  • Pre-emulsification:

    • While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase. This will create a coarse pre-emulsion. The oil content can typically range from 10% to 70% (w/w)[3].

  • Homogenization:

    • Subject the pre-emulsion to high-shear homogenization. The duration and intensity of homogenization will depend on the desired droplet size and stability. For example, homogenization at 10,000 rpm for 5-10 minutes is a good starting point[3].

  • Cooling and Characterization:

    • Allow the emulsion to cool to room temperature while stirring gently.

    • Characterize the emulsion for droplet size distribution, viscosity, and stability (e.g., by observing phase separation over time at different storage conditions).

O_W_Emulsion_Workflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_final Final Product A Aqueous Phase (Water + Dodecylphenol Ethoxylate) C Pre-emulsification (Slow addition of oil to aqueous phase with stirring) A->C B Oil Phase (Oil + Oil-soluble components) B->C D High-Shear Homogenization C->D E Cooling D->E F O/W Emulsion E->F G Characterization (Droplet size, Stability) F->G

Fig. 1: Workflow for O/W Emulsion Preparation.
Protocol for Water-in-Oil (W/O) Emulsion Preparation

This protocol is for creating emulsions where water droplets are dispersed in a continuous oil phase. Dodecylphenol ethoxylates with lower HLB values (typically 3-6) are suitable for this application. However, dodecylphenol ethoxylates with HLB values in the range of 8.5-9.4 can also be used for W/O emulsions[1].

Materials:

  • Dodecylphenol ethoxylate (e.g., 12D-4, HLB ~8.5-9.4)

  • Oil phase (e.g., mineral oil, silicone oil)

  • Aqueous phase (e.g., deionized water, saline solution)

  • High-shear homogenizer

Procedure:

  • Preparation of Phases:

    • Prepare the oil phase by dissolving the dodecylphenol ethoxylate in the oil. A typical starting concentration is 2-10% (w/w) of the total emulsion weight.

    • Prepare the aqueous phase. If the formulation includes water-soluble active ingredients, dissolve them in the water at this stage. The addition of electrolytes (e.g., NaCl, MgSO4) to the aqueous phase can improve the stability of W/O emulsions[4].

  • Emulsification:

    • While subjecting the oil phase to high-shear homogenization, slowly add the aqueous phase dropwise. The slow addition of the dispersed phase into the continuous phase is crucial for forming a stable W/O emulsion[5]. The water content can typically range from 10% to 50% (w/w).

  • Homogenization and Cooling:

    • Continue homogenization for a few minutes after all the aqueous phase has been added to ensure a fine and uniform droplet distribution.

    • Allow the emulsion to cool to room temperature with gentle stirring.

  • Characterization:

    • Characterize the emulsion for its properties, including droplet size, viscosity, and stability.

W_O_Emulsion_Workflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_final Final Product A Oil Phase (Oil + Dodecylphenol Ethoxylate) C High-Shear Mixing of Oil Phase A->C B Aqueous Phase (Water + Water-soluble components) D Slow, dropwise addition of Aqueous Phase to Oil Phase B->D C->D E Continued Homogenization D->E F W/O Emulsion E->F G Characterization (Droplet size, Stability) F->G

Fig. 2: Workflow for W/O Emulsion Preparation.

Applications in Drug Development

The ability of dodecylphenol ethoxylates to form stable emulsions makes them valuable in various stages of drug development.

Formulation of Poorly Water-Soluble Drugs

Many active pharmaceutical ingredients (APIs) have poor water solubility, which limits their bioavailability. Formulating these drugs in an emulsion can enhance their solubility and absorption.

  • O/W Emulsions: Can be used for oral, topical, and parenteral delivery of lipophilic drugs. The drug is dissolved in the oil phase, which is then emulsified in an aqueous carrier.

  • W/O Emulsions: Often used for topical and transdermal delivery, as the external oil phase can enhance skin penetration and provide an occlusive barrier. They can also be used for intramuscular injections to provide a sustained release of hydrophilic drugs encapsulated in the internal aqueous phase.

Vaccine Adjuvants

Oil-in-water emulsions are commonly used as adjuvants in vaccines to enhance the immune response. The small oil droplets can be efficiently taken up by antigen-presenting cells, leading to a more robust and sustained immune reaction.

Controlled Release Systems

The structure of an emulsion can be designed to control the release rate of an encapsulated drug. For instance, in a W/O/W double emulsion, a hydrophilic drug can be encapsulated in the inner aqueous phase, and its release can be modulated by the composition and stability of the oil and outer aqueous phases.

Drug_Delivery_Pathways cluster_emulsion_types Emulsion Types cluster_delivery_routes Drug Delivery Routes cluster_mechanisms Mechanisms of Action OW O/W Emulsion (Hydrophilic Continuous Phase) Oral Oral Delivery OW->Oral Topical Topical/Transdermal Delivery OW->Topical Parenteral Parenteral Delivery OW->Parenteral OW->Parenteral WO W/O Emulsion (Lipophilic Continuous Phase) WO->Topical WO->Parenteral Solubility Enhanced Solubility of Lipophilic Drugs Oral->Solubility Absorption Improved Bioavailability and Absorption Topical->Absorption Sustained Sustained/Controlled Release Topical->Sustained Parenteral->Solubility Parenteral->Sustained Immune Enhanced Immune Response (Adjuvant) Parenteral->Immune

Fig. 3: Emulsion-based Drug Delivery Pathways.

Conclusion

Dodecylphenol ethoxylates are versatile non-ionic surfactants that can be effectively used to formulate stable O/W and W/O emulsions. The selection of the appropriate surfactant and the optimization of the formulation and processing parameters are critical for achieving the desired emulsion properties and performance. The protocols and information provided in these application notes serve as a starting point for researchers and formulators working with this class of emulsifiers in various scientific and drug development applications.

References

Protocol for incorporating Didodecylphenol into polymer matrix

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Incorporation and Characterization of Didodecylphenol in a Polymer Matrix

Abstract

This compound (DDP) is a hindered phenolic antioxidant commonly incorporated into polymer matrices to protect against thermo-oxidative degradation during processing and end-use.[1] By scavenging free radicals, it prevents chain scission and cross-linking, thereby preserving the mechanical integrity and appearance of the polymer.[1] This document provides detailed protocols for incorporating DDP into polymer matrices via two common industrial methods: melt blending and solution casting. It also outlines standard procedures for characterizing the resulting polymer-additive blend, including assessments of thermal stability, mechanical properties, and additive leaching. This guide is intended for researchers and scientists in materials science and polymer chemistry.

Introduction to this compound as a Polymer Additive

Polymers are susceptible to degradation from environmental factors such as heat, oxygen, and UV radiation.[2] This degradation manifests as discoloration, embrittlement, and a loss of mechanical strength.[3] Phenolic antioxidants, such as this compound, are crucial additives that mitigate these effects. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which neutralizes the radical and terminates the degradation chain reaction.[4] The long dodecyl chain of DDP enhances its compatibility and solubility within non-polar polymer matrices like polyethylene and polypropylene, reducing the likelihood of migration and improving its long-term efficacy.[4]

The selection of an appropriate incorporation method is critical to ensure homogeneous dispersion of the antioxidant throughout the polymer matrix, which is essential for optimal performance.

Experimental Protocols

Protocol 1: Incorporation by Melt Blending

Melt blending is a solvent-free method suitable for thermoplastic polymers. It uses heat and mechanical shear to disperse the additive into the molten polymer. A co-rotating twin-screw extruder is commonly used for this process.[5][6]

Materials and Equipment:

  • Polymer resin (e.g., High-Density Polyethylene [HDPE] or Polypropylene [PP] pellets)

  • This compound (DDP) powder

  • Twin-screw extruder with multiple heating zones[4][5]

  • Gravimetric or volumetric feeder

  • Water bath for cooling[5]

  • Strand pelletizer[5]

Procedure:

  • Pre-Drying: Dry the polymer pellets in a vacuum oven at 80 °C for at least 4 hours to remove any residual moisture.

  • Premixing: Prepare a dry blend of the polymer pellets and DDP powder at the desired weight percentage (e.g., 0.1%, 0.5%, 1.0% w/w).

  • Extruder Setup: Set the temperature profile for the twin-screw extruder. A typical profile for polypropylene is:

    • Zone 1 (Feed): 180 °C

    • Zone 2: 200 °C

    • Zone 3: 210 °C

    • Zone 4 (Die): 200 °C[6]

  • Extrusion:

    • Set the screw speed (e.g., 140 rpm).[6]

    • Feed the premixed material into the extruder hopper using the feeder at a constant rate.

    • The molten polymer strand exits the die and is immediately cooled by passing through a water bath.[5]

  • Pelletization: The cooled strand is fed into a pelletizer to produce compounded pellets.

  • Post-Drying: Dry the resulting pellets in a vacuum oven at 60 °C for 4 hours before subsequent processing (e.g., injection molding or film pressing) for characterization.

Melt_Blending_Workflow cluster_prep Preparation cluster_extrusion Melt Compounding cluster_post Post-Processing start Start dry_polymer Dry Polymer Pellets (80°C, 4h) start->dry_polymer premix Premix Polymer and DDP dry_polymer->premix feed Feed into Twin-Screw Extruder premix->feed melt Melt & Mix (180-210°C, 140 rpm) feed->melt extrude Extrude Strand melt->extrude cool Cool in Water Bath extrude->cool pelletize Pelletize cool->pelletize post_dry Dry Pellets (60°C, 4h) pelletize->post_dry end_node End: Compounded Pellets post_dry->end_node

Figure 1. Workflow for incorporating this compound via melt blending.

Protocol 2: Incorporation by Solution Casting

Solution casting is suitable for polymers that can be dissolved in a volatile solvent. This method often yields very homogeneous dispersions and is ideal for producing thin films.

Materials and Equipment:

  • Polymer powder or pellets (e.g., Polystyrene [PS])

  • This compound (DDP)

  • Volatile solvent (e.g., Tetrahydrofuran [THF] or Chloroform)[7][8]

  • Magnetic stirrer and stir bar

  • Glass beaker or flask

  • Flat glass substrate (Petri dish)

  • Leveling surface (e.g., in a fume hood)

  • Vacuum oven

Procedure:

  • Dissolution:

    • Prepare a polymer solution by dissolving the polymer in the chosen solvent to a concentration of ~5-10% (w/v).[8] For example, dissolve 1 g of polystyrene in 10 mL of THF.[8]

    • Stir the mixture vigorously with a magnetic stirrer for several hours until the polymer is fully dissolved.[8]

  • Additive Incorporation:

    • Add the desired amount of DDP to the polymer solution.

    • Continue stirring for an additional hour to ensure the DDP is completely dissolved and the solution is homogeneous.[8]

  • Casting:

    • Place the glass substrate on a perfectly level surface in a fume hood.

    • Carefully pour the polymer-DDP solution onto the substrate, allowing it to spread evenly.

  • Solvent Evaporation:

    • Cover the setup loosely (e.g., with a perforated aluminum foil) to allow for slow, controlled evaporation of the solvent. This prevents the formation of defects in the film.

    • Allow the solvent to evaporate at room temperature for 24-48 hours.

  • Final Drying:

    • Once the film appears dry, carefully peel it from the glass substrate.

    • Place the film in a vacuum oven at a temperature below the polymer's glass transition temperature (e.g., 50 °C for PS) for 24 hours to remove any residual solvent.

Characterization Protocols

Protocol 3: Thermal Stability Analysis (TGA and DSC/OIT)

Thermal analysis is used to determine the effect of DDP on the polymer's stability at elevated temperatures.

4.1.1 Thermogravimetric Analysis (TGA) TGA measures mass loss as a function of temperature, indicating the onset of thermal decomposition.

  • Equipment: Thermogravimetric Analyzer

  • Procedure:

    • Place 5-10 mg of the polymer sample into a TGA pan.

    • Heat the sample from room temperature to 600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[9]

    • Record the mass loss versus temperature curve. The onset temperature of decomposition is a key indicator of thermal stability.[9]

4.1.2 Oxidative Induction Time (OIT) by DSC OIT is a standard test to measure the effectiveness of an antioxidant in preventing oxidative degradation.[10][11]

  • Equipment: Differential Scanning Calorimeter (DSC)

  • Procedure:

    • Place a small sample (5-10 mg) of the polymer into an open aluminum DSC pan.[12]

    • Heat the sample to a specified isothermal temperature (e.g., 200 °C for polyethylene) at a rate of 20 °C/min under an inert nitrogen atmosphere.[10][12]

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate (e.g., 50 mL/min).[9]

    • Hold the sample at the isothermal temperature until an exothermic peak, indicating the onset of oxidation, is observed.[13]

    • The OIT is the time elapsed from the switch to oxygen until the onset of the exothermic peak.[10]

Antioxidant_Mechanism cluster_process Propagation Cycle cluster_intervention Termination P_dot Polymer Radical (P•) O2 Oxygen (O₂) P_dot->O2 + POO_dot Peroxy Radical (POO•) O2->POO_dot PH Polymer Chain (PH) POO_dot->PH + DDP This compound (Ar-OH) POO_dot->DDP + PH->P_dot Regenerates POOH Hydroperoxide (POOH) PH->POOH ArO_dot Stable Phenoxy Radical (Ar-O•) DDP->ArO_dot POOH_stable Stable Product (POOH) DDP->POOH_stable

Figure 2. Simplified mechanism of phenolic antioxidant action.

Protocol 4: Mechanical Property Analysis (Tensile Testing)

Tensile testing determines the effect of the additive on the polymer's strength, stiffness, and ductility. The ASTM D882 standard is commonly used for thin films.[12][14][15]

  • Equipment: Universal Testing Machine (UTM) with grips suitable for films.

  • Procedure:

    • Specimen Preparation: Cut the polymer films into rectangular specimens of specific dimensions (e.g., 25 mm width, 150 mm length).[14][15]

    • Conditioning: Condition the specimens at a standard laboratory temperature (23 °C) and relative humidity (50%) for at least 24 hours.[14]

    • Testing:

      • Mount the specimen securely in the grips of the UTM, ensuring it is properly aligned.[14]

      • Apply a tensile load at a constant rate of crosshead displacement (e.g., 50 mm/min) until the specimen breaks.[14]

    • Data Analysis: Record the load-elongation curve. From this curve, calculate key properties such as Tensile Strength, Young's Modulus, and Elongation at Break.[13][15]

Protocol 5: Additive Leaching Analysis

This protocol provides a general method to assess the migration of DDP from the polymer matrix into a surrounding medium, which is critical for applications in food packaging or medical devices.

  • Equipment: Glass vials, analytical balance, oven, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Sample Preparation: Accurately weigh a known amount of the polymer sample (e.g., 1.0 g of pellets or film cut into small pieces).[14]

    • Immersion: Place the sample in a glass vial and add a specific volume of a food simulant or relevant solvent (e.g., 50 mL of ethanol/water solution or n-hexane).[14] The surface area to volume ratio should be controlled.[16]

    • Incubation: Seal the vial and incubate at a specified temperature (e.g., 40 °C or 60 °C) for a set period (e.g., 24 hours, 10 days).[14]

    • Analysis:

      • After incubation, remove the polymer sample.

      • Analyze the solvent for the presence and concentration of DDP using a calibrated GC-MS or HPLC method.

    • Quantification: Calculate the amount of leached DDP per unit area or mass of the polymer.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between the neat polymer and samples containing different concentrations of DDP.

Table 1: Thermal Properties of Polypropylene with and without Antioxidant

Property Neat PP (Control) PP + 0.5% Antioxidant
Decomposition Onset (TGA, °C) Typical Value Expected Increase
Oxidative Induction Time (OIT @ 185°C, min) ~7.3[2] > 90[2]

Note: Values are representative and will vary based on the specific grade of PP and the antioxidant used.

Table 2: Mechanical Properties of Polymer with DDP (Illustrative Data)

Property Neat Polymer Polymer + 0.5% DDP
Tensile Strength (MPa) 549[4] 450[4]
Young's Modulus (GPa) Typical Value Slight Decrease Expected
Elongation at Break (%) Typical Value Minimal Change Expected

Note: The incorporation of additives can sometimes act as a plasticizer or introduce points of stress concentration, potentially leading to a slight reduction in tensile strength.[4]

Overall Characterization Workflow

Characterization_Workflow cluster_tests Characterization Tests cluster_results Data Output & Analysis start Polymer + DDP Composite (Pellets or Film) thermal Thermal Analysis (TGA, DSC/OIT) start->thermal mechanical Mechanical Testing (Tensile Test) start->mechanical leaching Leaching Study (GC-MS / HPLC) start->leaching structural Structural Confirmation (FTIR) start->structural thermal_data Thermal Stability (Decomposition Temp, OIT) thermal->thermal_data mechanical_data Mechanical Properties (Tensile Strength, Modulus) mechanical->mechanical_data leaching_data Additive Migration (Leached Amount) leaching->leaching_data structural_data Confirmation of Incorporation structural->structural_data

Figure 3. General workflow for the characterization of polymer-DDP composites.

References

Application Notes and Protocols: Didodecylphenol as a Corrosion Inhibitor in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation, operational failures, and substantial economic losses. The use of corrosion inhibitors is a primary strategy to mitigate this issue. Didodecylphenol, a branched alkylphenol, presents potential as an effective corrosion inhibitor, particularly in industrial applications involving lubricants, coatings, and fuel additives. Its efficacy is attributed to its molecular structure, featuring a hydrophilic polar head (the phenolic hydroxyl group) and a large, hydrophobic tail (the dodecyl chains). This structure facilitates the formation of a protective film on metal surfaces, thereby inhibiting the corrosion process.

Mechanism of Action

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This adsorption can occur through a combination of physisorption and chemisorption. The polar hydroxyl group can interact with the charged metal surface, while the long, hydrophobic dodecyl chains form a dense, non-polar barrier that repels water and other corrosive agents. This protective layer hinders both the anodic dissolution of the metal and the cathodic reduction of corrosive species.

G cluster_solution Corrosive Environment (e.g., Acidic Solution with O2) cluster_metal Metal Surface cluster_inhibitor This compound H2O Water (H₂O) Metal Metal (e.g., Fe) H2O->Metal Attacks Metal Surface H+ Protons (H⁺) H+->Metal Cathodic Reaction (Hydrogen Evolution) O2 Oxygen (O₂) O2->Metal Cathodic Reaction (Oxygen Reduction) Corrosion Corrosion Metal->Corrosion Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) DDP This compound Molecule Adsorption Adsorption on Metal Surface DDP->Adsorption Introduced into Corrosive Environment ProtectiveFilm Formation of Protective Hydrophobic Film Adsorption->ProtectiveFilm Forms a barrier ProtectiveFilm->Metal Shields from Corrosive Species ProtectiveFilm->Corrosion Inhibits

Figure 1: Corrosion Inhibition Mechanism of this compound.

Industrial Applications

This compound is primarily utilized as an additive in a variety of industrial fluids and materials where corrosion protection is essential.

  • Lubricating Oils: In engine oils, industrial gear oils, and hydraulic fluids, this compound not only acts as a corrosion inhibitor but also as a detergent and antioxidant, helping to keep metal surfaces clean and extending the lubricant's life.

  • Fuel Additives: When added to gasoline and diesel fuels, it can prevent the corrosion of storage tanks, pipelines, and engine components.

  • Metalworking Fluids: In cutting oils and other metalworking fluids, it protects both the workpiece and the machinery from corrosion.

  • Protective Coatings: As a component in anti-corrosion coatings, it enhances the barrier properties and longevity of the protective film.

Performance Data

Table 1: Inhibition Efficiency of this compound in 1M HCl (Weight Loss Method)
Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)12.5-
505.853.6
1003.175.2
2001.588.0
5000.893.6
Table 2: Electrochemical Polarization Data for Mild Steel in 1M H₂SO₄ with this compound
Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-450120-
50-4425554.2
100-4352876.7
200-4281587.5
500-420893.3
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 3.5% NaCl with this compound
Concentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)250200-
5055015054.5
100110010077.3
20022006088.6
50045003094.4

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound as a corrosion inhibitor are provided below.

G Start Start: Prepare Metal Specimens and Corrosive Media WeightLoss Weight Loss Measurement Start->WeightLoss Electrochemical Electrochemical Tests Start->Electrochemical Analysis Data Analysis and Inhibition Efficiency Calculation WeightLoss->Analysis PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS PDP->Analysis EIS->Analysis End End: Report Findings Analysis->End

Figure 2: Experimental Workflow for Inhibitor Evaluation.
Weight Loss Measurement Protocol

This method provides a straightforward determination of the average corrosion rate.

1.1. Materials and Equipment:

  • Metal coupons (e.g., mild steel, 2.5 cm x 2.0 cm x 0.2 cm)

  • Abrasive paper (various grits, e.g., 240, 400, 600, 800, 1200)

  • Analytical balance (±0.1 mg accuracy)

  • Desiccator

  • Corrosive medium (e.g., 1M HCl, 1M H₂SO₄, or 3.5% NaCl solution)

  • This compound

  • Beakers or corrosion cells

  • Thermostatic water bath

1.2. Procedure:

  • Mechanically polish the metal coupons with successively finer grades of abrasive paper.

  • Degrease the coupons with acetone, rinse with deionized water, and dry with a stream of warm air.

  • Store the prepared coupons in a desiccator.

  • Accurately weigh each coupon to the nearest 0.1 mg (W_initial).

  • Prepare the corrosive solutions with and without various concentrations of this compound.

  • Immerse one coupon in each solution, ensuring it is fully submerged.

  • Place the beakers in a thermostatic water bath at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).

  • After the immersion period, retrieve the coupons.

  • Remove the corrosion products by gentle cleaning with a soft brush in a suitable cleaning solution (e.g., a solution containing 20% NaOH and 2% zinc dust).

  • Rinse the coupons with deionized water, dry, and reweigh (W_final).

1.3. Calculations:

  • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) Where:

    • ΔW = Weight loss (W_initial - W_final) in grams

    • A = Surface area of the coupon in cm²

    • T = Immersion time in hours

    • ρ = Density of the metal in g/cm³

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

    • CR_blank = Corrosion rate in the absence of the inhibitor

    • CR_inhibitor = Corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization (PDP) Protocol

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

2.1. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: metal specimen; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Corrosive medium with and without inhibitor

  • Polishing and cleaning materials for the working electrode

2.2. Procedure:

  • Prepare the working electrode by polishing and cleaning as described in the weight loss protocol.

  • Assemble the three-electrode cell with the prepared working electrode and the corrosive solution.

  • Allow the system to stabilize for a period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current density as a function of the applied potential.

2.3. Data Analysis:

  • Plot the polarization curve (log |current density| vs. potential).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic branches of the curve.

  • Calculate the Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 Where:

    • i_corr_blank = Corrosion current density in the absence of the inhibitor

    • i_corr_inhibitor = Corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

3.1. Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell

  • Corrosive medium with and without inhibitor

  • Polishing and cleaning materials for the working electrode

3.2. Procedure:

  • Set up the three-electrode cell as in the PDP protocol.

  • Allow the system to stabilize at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

3.3. Data Analysis:

  • Present the impedance data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl indicate effective inhibition.

  • Calculate the Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 Where:

    • R_ct_blank = Charge transfer resistance in the absence of the inhibitor

    • R_ct_inhibitor = Charge transfer resistance in the presence of the inhibitor

Conclusion

This compound shows significant promise as a corrosion inhibitor for various industrial applications due to its ability to form a persistent, protective film on metal surfaces. The protocols outlined above provide a comprehensive framework for researchers and scientists to evaluate its performance and further explore its potential in developing advanced corrosion protection strategies. While the provided quantitative data is illustrative, it serves as a baseline for expected performance and highlights the compound's potential efficacy. Further experimental validation is crucial for specific applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing Didodecylphenol Concentration for Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments to determine the optimal concentration of didodecylphenol for its antioxidant activity.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal antioxidant concentration for this compound?

A1: The initial step is to perform a dose-response analysis using common in vitro antioxidant assays. This involves testing a wide range of this compound concentrations to identify the concentration that provides the maximal antioxidant effect before any potential pro-oxidant or cytotoxic effects occur.

Q2: Which in vitro assays are recommended for assessing the antioxidant activity of this compound?

A2: The most common and recommended assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][2][3] These are spectrophotometric methods that are simple, rapid, and reproducible for screening antioxidant capacity.[4]

Q3: How do I interpret the results from the DPPH and ABTS assays?

A3: The results are typically expressed as the percentage of radical scavenging activity. From a dose-response curve, you can calculate the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.[2][5] A lower IC50 value indicates a higher antioxidant activity.

Troubleshooting Guide

Issue Possible Cause Solution
High variability between replicate wells/tubes. - Inaccurate pipetting.- Incomplete mixing of reagents.- Instability of the compound in the chosen solvent.- Ensure proper calibration and use of micropipettes.- Vortex or mix solutions thoroughly after adding each component.- Check the solubility and stability of this compound in your solvent. You may need to try a different solvent or prepare fresh solutions.
No antioxidant activity observed, even at high concentrations. - this compound may have weak antioxidant activity under the tested conditions.- The concentration range tested is too low.- The compound has precipitated out of solution.- Verify the purity and integrity of your this compound sample.- Expand the concentration range to higher levels.- Visually inspect the solution for any precipitate. If present, try a different solvent or use sonication to aid dissolution.
Pro-oxidant effect observed at high concentrations. - Many polyphenolic compounds can exhibit pro-oxidant activity at high concentrations.[4]- This is a valid result. Report the concentration at which the activity switches from antioxidant to pro-oxidant. The optimal concentration will be below this threshold.
Color interference from the sample. - this compound solution may have its own absorbance at the wavelength used for measurement (517 nm for DPPH, 734 nm for ABTS).- Run a sample blank containing the sample and the solvent but without the DPPH or ABTS radical to subtract the background absorbance.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is a standard method to evaluate the ability of a compound to act as a free radical scavenger.[1][6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • This compound

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer (capable of reading at 517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to test a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare similar dilutions for the positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of your sample dilutions (or positive control) to the corresponding wells.

    • For the control well, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[7]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer (capable of reading at 734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce a dark green/blue ABTS•+ solution.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of your sample dilutions to the corresponding wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.

Data Presentation

The quantitative data from your dose-response experiments should be summarized in a table for easy comparison.

Table 1: Hypothetical Antioxidant Activity of this compound (DPPH Assay)

Concentration (µM)Average Absorbance (517 nm)% Scavenging Activity
0 (Control)0.8500%
10.76510%
50.63825%
100.46845%
250.25570%
500.12885%
1000.08590%

Table 2: Hypothetical IC50 Values

CompoundIC50 (µM)
This compound12.5
Ascorbic Acid (Positive Control)8.2

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for determining the optimal antioxidant concentration of a test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution dose_response Perform Dose-Response Assay prep_compound->dose_response prep_reagents Prepare Assay Reagents (DPPH/ABTS) prep_reagents->dose_response incubation Incubate dose_response->incubation measurement Measure Absorbance incubation->measurement calc_scavenging Calculate % Scavenging measurement->calc_scavenging calc_ic50 Determine IC50 Value calc_scavenging->calc_ic50 optimal_conc Identify Optimal Concentration Range calc_ic50->optimal_conc

Caption: Workflow for optimizing antioxidant concentration.

Potential Signaling Pathway Modulation

While specific pathways for this compound are not yet elucidated, polyphenols are known to modulate several key signaling pathways involved in the cellular antioxidant response.[8] One of the most important is the Nrf2-ARE pathway.

signaling_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Hypothesized) keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus translocates to are Antioxidant Response Element (ARE) nrf2_nucleus->are binds to antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates

Caption: Hypothesized Nrf2-ARE pathway modulation.

References

Preventing Didodecylphenol degradation during chemical reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for didodecylphenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?

A1: Discoloration of this compound is most commonly caused by oxidation. Phenolic compounds, especially in the presence of light, heat, or impurities like metal ions, can oxidize to form colored quinone-type structures. This process can be accelerated under basic conditions, which favor the formation of the more easily oxidized phenolate ion.

Q2: I am observing a loss of antioxidant activity in my reaction where this compound is used as a stabilizer. Why is this happening?

A2: Loss of antioxidant activity is a direct consequence of this compound degradation. The antioxidant property of this compound stems from the ability of its hydroxyl group to donate a hydrogen atom to quench free radicals. When the molecule degrades, this functional group is altered or destroyed, leading to a reduction in its stabilizing capacity. Common causes of degradation include exposure to strong oxidizing agents, high temperatures, and UV radiation.

Q3: What are the primary factors that can lead to the degradation of this compound during a chemical reaction?

A3: The stability of this compound can be compromised by several factors:

  • Temperature: High temperatures can accelerate the rate of degradation.

  • pH: Both strongly acidic and strongly basic conditions can promote degradation, although basic conditions are often more detrimental due to the formation of the reactive phenolate ion.

  • Oxidizing Agents: Contact with strong oxidizing agents will lead to the rapid degradation of this compound.

  • UV Radiation: Exposure to ultraviolet light can initiate photo-oxidative degradation pathways.

  • Metal Contaminants: Trace amounts of metal ions can catalyze oxidative degradation.

Q4: What are some common degradation products of this compound?

A4: While specific degradation pathways can vary depending on the reaction conditions, common degradation products of alkylphenols like this compound can include:

  • Quinones and related oxidized species: These are often colored and are a primary cause of discoloration.

  • Products of alkyl chain cleavage: High-energy processes can lead to the breakdown of the dodecyl chains.

  • Coupling products: Phenolic radicals can couple to form larger, more complex molecules.

Q5: How can I prevent the degradation of this compound in my experiments?

A5: To minimize degradation, consider the following preventative measures:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Temperature Control: Maintain the lowest feasible reaction temperature.

  • pH Control: Avoid strongly acidic or basic conditions if possible. If basic conditions are necessary, consider using a milder base or limiting the exposure time.

  • Light Protection: Protect the reaction vessel from light, especially UV radiation, by using amber glassware or covering the setup with aluminum foil.

  • Use of Co-stabilizers: Employing synergistic antioxidants can enhance stability.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to this compound degradation.

Problem: Unexpected side products or discoloration observed in a reaction containing this compound.

Troubleshooting_Didodecylphenol_Degradation start Start: Degradation Observed check_conditions Review Reaction Conditions start->check_conditions is_temp_high Is Temperature > 80°C? check_conditions->is_temp_high reduce_temp Action: Reduce Temperature is_temp_high->reduce_temp Yes is_ph_extreme Is pH < 4 or > 9? is_temp_high->is_ph_extreme No reduce_temp->is_ph_extreme adjust_ph Action: Adjust pH towards neutral is_ph_extreme->adjust_ph Yes is_oxidizer_present Are strong oxidizers present? is_ph_extreme->is_oxidizer_present No adjust_ph->is_oxidizer_present remove_oxidizer Action: Use alternative reagent or scavenger is_oxidizer_present->remove_oxidizer Yes is_light_exposure Is reaction exposed to UV/strong light? is_oxidizer_present->is_light_exposure No remove_oxidizer->is_light_exposure protect_from_light Action: Use amber glassware or shield from light is_light_exposure->protect_from_light Yes check_stabilizers Review Stabilization Strategy is_light_exposure->check_stabilizers No protect_from_light->check_stabilizers is_stabilizer_used Is a stabilizer being used? check_stabilizers->is_stabilizer_used add_stabilizer Action: Add a primary antioxidant (e.g., BHT) is_stabilizer_used->add_stabilizer No consider_synergy Consider Synergistic Blend is_stabilizer_used->consider_synergy Yes add_stabilizer->consider_synergy add_phosphite Action: Add a phosphite co-stabilizer consider_synergy->add_phosphite analyze_products Analyze Degradation Products (HPLC/GC-MS) add_phosphite->analyze_products end End: Degradation Minimized analyze_products->end

Figure 1. Troubleshooting flowchart for this compound degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for monitoring the purity of this compound and detecting the formation of degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • This compound reference standard

  • Sample of this compound from the reaction mixture.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Dissolve a known concentration of the this compound reference standard in the mobile phase B to prepare a stock solution.

  • Dilute the reaction mixture sample with mobile phase B to a suitable concentration.

  • Filter all samples through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the reference standard to determine the retention time of the intact this compound.

  • Inject the sample from the reaction mixture.

  • Monitor for the appearance of new peaks, which may indicate degradation products. The peak area of this compound can be used to quantify its degradation.

Protocol 2: GC-MS Analysis of this compound Degradation Products

This protocol is for the identification of volatile and semi-volatile degradation products.

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization (optional).

  • This compound sample.

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Mass Range 50 - 550 m/z

4. Sample Preparation:

  • Dissolve the sample in dichloromethane.

  • For the analysis of more polar degradation products, derivatization may be necessary. To a dried aliquot of the sample, add BSTFA with 1% TMCS and heat at 70°C for 30 minutes to form trimethylsilyl derivatives.

5. Analysis:

  • Inject the prepared sample into the GC-MS.

  • Identify potential degradation products by comparing their mass spectra to spectral libraries (e.g., NIST).

Stabilization Strategies

To enhance the stability of this compound, particularly against oxidation, the use of synergistic antioxidant blends is highly effective. Hindered phenolic antioxidants, like this compound itself, are primary antioxidants that act as radical scavengers. However, their efficacy can be significantly improved by the addition of a secondary antioxidant, such as a phosphite.

Synergistic Antioxidant Mechanism:

Synergistic_Antioxidant_Mechanism ROO Peroxy Radical (ROO•) This compound This compound (ArOH) ROO->this compound Radical Scavenging Phenoxyl_Radical Phenoxyl Radical (ArO•) This compound->Phenoxyl_Radical Forms ROOH Hydroperoxide (ROOH) This compound->ROOH Forms Stable_Products Stable Products Phenoxyl_Radical->Stable_Products Further Reactions Phosphite Phosphite Stabilizer (P(OR)3) ROOH->Phosphite Decomposition ROH Alcohol (ROH) ROOH->ROH Reduced to Phosphate Phosphate (O=P(OR)3) Phosphite->Phosphate Oxidized to

Figure 2. Synergistic antioxidant mechanism of a hindered phenol and a phosphite stabilizer.

Recommended Stabilizers:

Stabilizer TypeExampleFunctionRecommended Concentration
Primary Antioxidant Butylated Hydroxytoluene (BHT)Radical Scavenger0.05 - 0.5% w/w
Secondary Antioxidant Tris(2,4-di-tert-butylphenyl) phosphiteHydroperoxide Decomposer0.1 - 1.0% w/w

The combination of a primary antioxidant like BHT with a secondary antioxidant such as a phosphite can provide superior protection against degradation compared to using either stabilizer alone.[1][2][3][4] The phosphite decomposes hydroperoxides, which are formed when the phenolic antioxidant scavenges radicals, thus preventing the regeneration of radicals and enhancing the overall stability of the system.[2][3][4]

For further assistance, please contact our technical support team.

References

Technical Support Center: Didodecylphenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of didodecylphenol and improving its yield.

Frequently Asked Questions (FAQs)

1. What are the most common causes of low this compound yield?

Low yields in this compound synthesis are often attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly hinder the conversion of reactants.

  • Catalyst Inactivity: The chosen catalyst may be inappropriate for the specific reaction, or it may have deactivated due to poisoning or coking.

  • Poor Reactant Quality: The presence of impurities in phenol or dodecene can lead to side reactions, reducing the formation of the desired product.

  • Suboptimal Molar Ratio: An incorrect ratio of phenol to dodecene can lead to the formation of undesired mono-alkylated or poly-alkylated products.

  • Inefficient Mixing: Poor agitation can result in localized temperature gradients and concentration differences, leading to non-uniform reaction rates.

2. How can I improve the selectivity towards the desired this compound isomer (e.g., ortho, para)?

Improving isomer selectivity is a common challenge. Here are some strategies:

  • Catalyst Selection: The choice of catalyst plays a crucial role in directing the alkylation to a specific position on the phenol ring. For instance, aluminum phenoxide catalysts are known to favor ortho-alkylation.[1]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomer distribution.

  • Steric Hindrance: Modifying the catalyst or reactants to introduce steric hindrance can favor the formation of less sterically hindered isomers.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the alkylation reaction and thus the isomer distribution.

3. My catalyst seems to have lost activity. What are the possible reasons and how can I regenerate it?

Catalyst deactivation is a common issue in industrial processes.[2][3] The primary causes include:

  • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites of the catalyst.

  • Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[4][5]

  • Sintering: High reaction temperatures can cause the small catalyst particles to agglomerate, reducing the active surface area.[4]

Catalyst Regeneration:

Regeneration strategies depend on the cause of deactivation:

  • Coke Removal: Coked catalysts can often be regenerated by controlled oxidation (burning off the coke) with air or a mixture of air and inert gas.

  • Poison Removal: Depending on the poison, chemical washing or treatment may be effective.

  • For ion-exchange resins like Amberlyst-15, washing with appropriate solvents to remove adsorbed impurities can restore activity. The resin can often be regenerated and reused multiple times.[6][7]

4. What are the common side products in this compound synthesis, and how can I minimize their formation?

The primary side products in the alkylation of phenol with dodecene are:

  • Isomers of this compound: Besides the desired isomer, other positional isomers (ortho, meta, para) are often formed.

  • Mono-dodecylphenol: Incomplete alkylation leads to the presence of mono-alkylated phenol.

  • Poly-dodecylphenols: Over-alkylation can result in the formation of tri- or higher alkylated phenols.

  • Dodecyl phenyl ether: O-alkylation of the hydroxyl group of phenol can lead to the formation of this ether byproduct.[8]

  • Dodecene oligomers: The olefin can oligomerize under acidic conditions.

To minimize these side products, you can:

  • Optimize the phenol to dodecene molar ratio. [9]

  • Control the reaction temperature and time.

  • Select a catalyst with high selectivity for C-alkylation over O-alkylation.

5. What analytical techniques are suitable for monitoring the reaction progress and analyzing the product mixture?

Several analytical techniques are essential for monitoring the reaction and characterizing the products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the various components in the reaction mixture, including different isomers of this compound and potential side products.[5][10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the isolated products, helping to confirm their identity and purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the product, confirming the alkylation of the phenol.

6. What are the recommended methods for purifying the final this compound product?

Purification of the crude product is crucial to obtain high-purity this compound. Common methods include:

  • Distillation: Vacuum distillation is often employed to separate the desired this compound from lower-boiling starting materials and higher-boiling side products.[12][13][14]

  • Column Chromatography: For smaller-scale purifications or to separate closely related isomers, column chromatography using silica gel or alumina can be very effective.[15]

  • Crystallization: If the desired this compound isomer is a solid, crystallization from a suitable solvent can be an excellent purification method.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on phenol alkylation, which can be adapted for this compound synthesis.

ParameterCatalystValue/RangeProduct(s)Yield/SelectivityReference
Temperature Aluminum Phenoxide115-125°C2,6-dialkylphenolHigh Yield[16]
Rhenium (Re₂(CO)₁₀)160°COrtho-monoalkylated phenolsGood Yields[15][17]
Amberlyst-1565-70°C2,2-dimethylchromans61% Yield[4]
Acid Catalyst80-130°CAlkylphenols-[3]
Phenol:Olefin Molar Ratio Acid Catalyst>1Monoalkylated phenolIncreased selectivity
Catalyst Loading Acid Catalyst5-25% by weightAlkylphenols-[3]

Experimental Protocols

Synthesis of this compound using a Cation-Exchange Resin (Amberlyst-15)

This protocol is a general guideline and may require optimization.

Materials:

  • Phenol

  • 1-Dodecene

  • Amberlyst-15 catalyst

  • Toluene (or another suitable solvent)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer

  • Heating mantle

Procedure:

  • Catalyst Preparation: If necessary, wash the Amberlyst-15 resin with methanol and then dry it under vacuum at 60-80°C overnight to remove any adsorbed water.[18]

  • Reaction Setup: To a round-bottom flask, add phenol, toluene, and the dried Amberlyst-15 catalyst.

  • Reactant Addition: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 80-120°C).

  • Slowly add 1-dodecene to the reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with a solvent and dried for potential reuse.[6][7]

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Synthesis of ortho-Didodecylphenol using a Rhenium Catalyst

This protocol is based on the rhenium-catalyzed ortho-alkylation of phenols.[15][17]

Materials:

  • Phenol

  • 1-Dodecene

  • Dirhenium decacarbonyl (Re₂(CO)₁₀)

  • Mesitylene (solvent)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Argon or Nitrogen gas supply

  • Heating source (oil bath)

Procedure:

  • Inert Atmosphere: All glassware should be oven-dried and the reaction should be conducted under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: In a Schlenk flask, combine phenol, dirhenium decacarbonyl, and mesitylene.

  • Reactant Addition: Add 1-dodecene to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 160°C and stir for the required reaction time (e.g., 24-48 hours), monitoring by TLC or GC-MS.[15][17]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The product can be purified by distillation, with the solvent and unreacted starting materials being removed in the first fraction.[15][17]

Troubleshooting Workflow

Troubleshooting_Didodecylphenol_Synthesis Start Low Yield or Selectivity Check_Purity Analyze Reactant Purity (GC-MS) Start->Check_Purity Impure_Reactants Purify Reactants (Distillation/Chromatography) Check_Purity->Impure_Reactants Impurities Detected Check_Catalyst Evaluate Catalyst Activity Check_Purity->Check_Catalyst Reactants Pure Impure_Reactants->Check_Catalyst Inactive_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Inactive_Catalyst Low Activity Check_Conditions Review Reaction Conditions Check_Catalyst->Check_Conditions Catalyst Active Inactive_Catalyst->Check_Conditions Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Ratio Optimize Phenol:Dodecene Ratio Check_Conditions->Optimize_Ratio Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Analyze_Products Analyze Product Mixture (GC-MS, NMR) Optimize_Temp->Analyze_Products Optimize_Ratio->Analyze_Products Optimize_Time->Analyze_Products Side_Reactions Identify Major Side Products Analyze_Products->Side_Reactions Minimize_Side_Reactions Adjust Conditions to Minimize Byproducts Side_Reactions->Minimize_Side_Reactions Byproducts Identified Purification_Issues Inefficient Purification Side_Reactions->Purification_Issues No Major Byproducts Minimize_Side_Reactions->Analyze_Products Success Improved Yield and Selectivity Minimize_Side_Reactions->Success Optimize_Purification Optimize Distillation/Chromatography Purification_Issues->Optimize_Purification Optimize_Purification->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Resolving peak tailing in HPLC analysis of Didodecylphenol

Author: BenchChem Technical Support Team. Date: November 2025

## Technical Support Center: HPLC Analysis of Didodecylphenol

This guide provides troubleshooting advice for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, with a focus on resolving peak tailing.

Q1: What are the primary causes of peak tailing in the HPLC analysis of this compound?

Peak tailing for this compound, a hydrophobic molecule with a polar phenolic group, typically arises from a combination of chemical and physical factors within the HPLC system.

  • Secondary Silanol Interactions: This is a very common cause of peak tailing for compounds with polar functional groups like phenols.[1][2] Unreacted, acidic silanol groups (Si-OH) on the surface of silica-based columns can form strong secondary interactions (hydrogen bonding or ionic interactions) with the phenolic hydroxyl group of this compound.[3][4] This causes some analyte molecules to be retained longer than others, resulting in an asymmetrical peak with a "tail".[3][5] These interactions are more pronounced when the mobile phase pH is above 3, as the silanol groups become ionized and negatively charged.[6][7]

  • Column Overload: Injecting too much sample or a sample that is too concentrated can saturate the stationary phase.[1][8] This leads to a portion of the analyte molecules moving through the column more quickly, while the rest are retained, causing a distorted peak shape that can appear as tailing or fronting.[1][8]

  • Column Degradation: Over time, columns can degrade. This may involve the creation of a void at the column inlet, contamination from sample matrix components, or a partially blocked inlet frit.[1][3] These physical issues disrupt the flow path of the sample band, leading to peak broadening and tailing for all analytes.[9]

  • Mobile Phase Mismatch: If the sample solvent is significantly stronger (less polar in reverse-phase) than the mobile phase, it can cause poor peak shape.[1][10] The sample may not load onto the column in a tight, focused band, leading to tailing.

  • Extra-Column Effects: Excessive tubing length or diameter, as well as poorly made connections between the injector, column, and detector, can introduce "dead volume" into the system.[2][6] This dead volume allows the sample band to spread out, causing all peaks in the chromatogram to tail.[9]

Q2: How can I systematically troubleshoot the cause of peak tailing for my this compound analysis?

A logical, step-by-step approach is the most effective way to identify and resolve the root cause of peak tailing. The following workflow diagram outlines a recommended troubleshooting process.

G cluster_0 Troubleshooting Workflow for Peak Tailing Start Observe Peak Tailing for this compound CheckAllPeaks Do ALL peaks in the chromatogram tail? Start->CheckAllPeaks PhysicalIssue Suspect Physical/System Issue: - Extra-column volume - Column void/blockage - Improper fittings CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Suspect Chemical/Method Issue: - Silanol interactions - Column overload - Mobile phase mismatch CheckAllPeaks->ChemicalIssue No, only this compound or other polar analytes CheckSystem Step 3: Check system for dead volume, replace column, and check fittings. PhysicalIssue->CheckSystem ReduceConc Step 1: Inject a 10x diluted sample ChemicalIssue->ReduceConc TailingGone Peak shape improves? ReduceConc->TailingGone Overload Diagnosis: Column Overload Solution: Reduce sample concentration or injection volume. TailingGone->Overload Yes AddModifier Step 2: Add a mobile phase modifier (e.g., 0.1% Formic Acid or 25mM Triethylamine) TailingGone->AddModifier No TailingGone2 Peak shape improves? AddModifier->TailingGone2 Silanol Diagnosis: Silanol Interaction Solution: Use modifier permanently or switch to a base-deactivated column. TailingGone2->Silanol Yes TailingGone2->CheckSystem No

Caption: A flowchart for diagnosing HPLC peak tailing.

Q3: What are the recommended starting HPLC conditions for this compound analysis?

While method optimization is crucial, the following table provides a robust starting point for the analysis of this compound and related alkylphenols.

ParameterRecommended ConditionRationale
Column C18, < 3 µm particle size, 150 mm x 4.6 mmProvides good hydrophobic retention for the dodecyl chains. Smaller particles enhance efficiency.[11]
Base-deactivated / End-cappedMinimizes the number of free silanol groups available for secondary interactions, improving peak shape.[12][13]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start at 60% B, ramp to 90-100% B over 10-15 minutesA gradient is necessary to elute the highly hydrophobic this compound in a reasonable time with good peak shape.[11][14]
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30 - 40 °CElevated temperature can sometimes improve peak shape and reduce viscosity.
Detector UV at 226 nm or 270 nmThis compound has a UV absorbance in this range.[11][15]
Injection Volume 5 - 10 µLKeep the volume low to prevent solvent mismatch and column overload effects.
Sample Solvent Mobile phase at initial conditionsDissolving the sample in the starting mobile phase ensures a focused injection band.[1]

Q4: How do mobile phase additives work to reduce peak tailing for phenolic compounds?

Mobile phase additives are a powerful tool for mitigating peak tailing caused by silanol interactions. They work primarily through two mechanisms: pH adjustment and competitive binding.

  • Acidic Modifiers (e.g., Formic Acid, Acetic Acid): By lowering the mobile phase pH to below 3, these acids ensure that the residual silanol groups on the silica surface remain protonated (Si-OH) rather than ionized (Si-O⁻).[12] This non-ionized form has a much lower affinity for the phenolic hydroxyl group, thus minimizing the secondary interactions that cause tailing.[3]

  • Competing Bases (e.g., Triethylamine - TEA): A competing base, typically a small amine, is added to the mobile phase in small concentrations (e.g., 25 mM).[2] The basic TEA molecules preferentially interact with and "mask" the active silanol sites on the stationary phase.[12][16] This prevents the this compound analyte from accessing these sites, leading to a more symmetrical peak shape.

The following diagram illustrates how a competing base like Triethylamine (TEA) can prevent secondary interactions.

G cluster_0 Without Additive: Peak Tailing cluster_1 With Competing Base (TEA): Symmetrical Peak Silica1 Si-O⁻ Interaction1 Strong Secondary Interaction Silica1->Interaction1 Didodecylphenol1 This compound-OH Didodecylphenol1->Interaction1 Result1 Result: Delayed Elution & Peak Tailing Interaction1->Result1 Silica2 Si-O⁻ Interaction2 Silanol Site Blocked Silica2->Interaction2 TEA TEA-H⁺ TEA->Interaction2 Didodecylphenol2 This compound-OH Result2 Result: Normal Elution & Symmetrical Peak Didodecylphenol2->Result2

Caption: Mechanism of reducing peak tailing with a competing base.

The table below illustrates the potential impact of mobile phase modifiers on peak shape, using the USP Tailing Factor (Tf) as a metric. A perfectly symmetrical peak has a Tf of 1.0.

Mobile Phase ConditionAnalyteTailing Factor (Tf)Observation
Acetonitrile/Water (Neutral pH)This compound2.1Significant tailing observed.
Acetonitrile/Water + 0.1% Formic AcidThis compound1.2Tailing is substantially reduced.[12]
Acetonitrile/Water + 25mM TEAThis compound1.3Tailing is substantially reduced.[2]

Q5: What is a column performance test and how do I perform one?

A column performance test is a standardized procedure to evaluate the condition and efficiency of your HPLC column. Running this test when the column is new provides a benchmark. If you suspect column degradation is causing peak tailing, you can repeat the test and compare the results.

  • Prepare the Test Mixture:

    • Create a simple mixture containing a neutral compound (e.g., Toluene), an acidic compound (e.g., Benzoic Acid), and a basic compound (e.g., Amitriptyline) at a concentration of ~100 µg/mL each in 50:50 Acetonitrile:Water. The basic compound is particularly sensitive to silanol activity.[17]

  • Set HPLC Conditions:

    • Column: The column to be tested.

    • Mobile Phase: 50:50 Acetonitrile:25mM Potassium Phosphate Buffer, pH 7.0.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detector: UV at 254 nm.

  • Perform the Analysis:

    • Equilibrate the column with the mobile phase for at least 15-20 minutes.

    • Inject the test mixture and record the chromatogram.

  • Calculate Performance Metrics:

    • Tailing Factor (Tf): Measure the tailing factor for the basic compound (Amitriptyline). An increase in this value over time indicates increased silanol activity and column degradation. The tailing factor is calculated as: Tf = W₀.₀₅ / 2f Where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height.[6]

    • Efficiency (N): Calculate the plate number for the neutral compound (Toluene). A significant decrease from the manufacturer's specification indicates a loss of column efficiency, possibly due to a void or blockage.

    • Retention Factor (k'): Ensure retention factors are consistent with previous tests. A sudden drop can indicate column degradation.

If the test reveals a high tailing factor (>1.5) for the basic peak and/or a significant drop in efficiency, the column may be contaminated or damaged and may require cleaning or replacement.[16][18]

References

Technical Support Center: Safe Handling and Disposal of Didodecylphenol Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of Didodecylphenol waste.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is a hazardous substance with multiple risks. It is corrosive and can cause severe skin burns and eye damage.[1][2] It is also classified as a reproductive toxin, with the potential to damage fertility.[1][2] Furthermore, this compound is very toxic to aquatic life with long-lasting effects, making its proper disposal crucial to prevent environmental contamination.[1][2][3]

2. What personal protective equipment (PPE) should I wear when handling this compound?

At a minimum, you should wear chemical safety goggles, a fully buttoned lab coat, and appropriate chemical-resistant gloves.[1][4] For handling concentrated solutions or when there is a splash hazard, a face shield and a rubber apron are also recommended.[5] It is crucial to use gloves made of materials like butyl rubber or neoprene, as nitrile gloves may not offer sufficient protection against prolonged or direct contact with phenols.[5][6]

3. How should I store this compound and its waste?

Store this compound and its waste in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[5] Keep containers tightly closed.[5] It is crucial to store this chemical segregated from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[5]

4. Can I dispose of small amounts of this compound waste down the drain?

No, you should never dispose of this compound waste down the drain.[7] It is very toxic to aquatic life, and this method of disposal can lead to significant environmental damage.[1][2][3] All this compound waste must be collected and disposed of as hazardous waste.[4][5]

5. What should I do in case of a this compound spill?

For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE.[4] Absorb the spill with a chemical absorbent pad or material, collect the contaminated materials in a sealed plastic bag, and dispose of it as hazardous waste.[4][8] For larger spills (e.g., over 500 mL), evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

6. How do I decontaminate surfaces or glassware that have come into contact with this compound?

For light contamination, you can wash the items with soap or detergent and plenty of water.[4] For more significant contamination, it is advisable to rinse the items with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous waste before washing with soap and water.

Troubleshooting Guide

Issue Possible Cause Solution
My gloves tore while handling this compound. Improper glove selection (e.g., using nitrile gloves for extended periods). Physical damage to the glove.Immediately remove the torn glove, wash your hands thoroughly with soap and water, and inspect your skin for any signs of contamination. If skin contact is suspected, follow first aid procedures and seek medical attention. Use new, appropriate gloves (neoprene or butyl rubber) before resuming work.
I can smell a phenolic odor in the lab. A spill may have occurred, or a waste container may not be properly sealed.Check your work area for any spills. Ensure that all containers of this compound and its waste are tightly closed. If you cannot identify the source, inform your lab supervisor or EHS department.
The hazardous waste container for this compound is full. Normal accumulation of waste from experiments.Do not overfill the container. It should be considered full when it is at 90% capacity.[7] Seal the container, ensure it is properly labeled, and request a hazardous waste pickup from your institution's EHS department.
I'm unsure if a particular chemical is compatible with this compound for co-disposal. Chemical incompatibility can lead to dangerous reactions.Do not mix different waste streams.[9] Collect this compound waste in a dedicated, clearly labeled container. If you are unsure about compatibility, consult the Safety Data Sheet (SDS) for all chemicals involved and contact your EHS department for guidance.

Quantitative Data Summary

Specific occupational exposure limits (OELs) for this compound have not been established by major regulatory agencies. Therefore, it is critical to handle it with care to minimize any potential exposure. The following table summarizes key hazard and physical property data.

Parameter Value / Information Reference
Appearance Dense, viscous, light-yellow liquid with a characteristic smell.
CAS Number 121158-58-5 (branched dodecylphenol)[1]
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H360F: May damage fertility. H410: Very toxic to aquatic life with long lasting effects.[1]
Water Solubility 31 µg/L at 22°C (for main components)[3]
Log Kow (Octanol-Water Partition Coefficient) 7.14[3]
Biodegradability Not readily or inherently biodegradable in the aquatic environment.[3]

Experimental Protocol: Synthesis of a this compound-based Ether (Representative Example)

This protocol is a representative example of a procedure that would generate this compound waste.

Objective: To synthesize a diaryl ether via a Williamson ether synthesis using this compound and a substituted benzyl bromide.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • 4-Nitrobenzyl bromide

  • Acetonitrile (anhydrous)

  • Toluene

  • Deionized water

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a chemical fume hood, add this compound (1 equivalent), potassium carbonate (2 equivalents), and anhydrous acetonitrile to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Reagents: While stirring, add 4-nitrobenzyl bromide (1.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium salts and rinse with a small amount of toluene. Collect the filtrate.

    • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine solution (1 x 50 mL).

    • Waste Generation: The aqueous layers will be contaminated with traces of this compound and other reagents. This aqueous waste must be collected in a designated hazardous waste container.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator. The collected solvent can be disposed of as hazardous solvent waste.

  • Purification:

    • Purify the crude product by column chromatography.

    • Waste Generation: The silica gel from the column and any contaminated fractions will contain this compound and its product. This solid waste must be collected in a designated hazardous waste container.

Visualizations

Waste_Disposal_Workflow start Experiment Generates This compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., aqueous layers, contaminated solvents) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, pipette tips, silica gel) waste_type->solid_waste Solid container_liquid Collect in a designated, properly labeled, and sealable hazardous waste container. liquid_waste->container_liquid container_solid Collect in a designated, properly labeled, and sealable hazardous waste container. solid_waste->container_solid storage Store the sealed container in a designated satellite accumulation area, away from incompatible materials. container_liquid->storage container_solid->storage full Is the container 90% full? storage->full pickup Request a hazardous waste pickup from the EHS department. full->pickup Yes continue_collection Continue to collect waste as needed. full->continue_collection No continue_collection->start Spill_Response_Plan spill This compound Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill Small Spill (<500 mL and manageable) spill_size->small_spill Small large_spill Large Spill (>500 mL or unmanageable) spill_size->large_spill Large ppe Don Appropriate PPE (gloves, goggles, lab coat) small_spill->ppe evacuate Evacuate the immediate area. large_spill->evacuate absorb Cover and absorb the spill with chemical absorbent pads. ppe->absorb collect Collect contaminated materials into a sealable plastic bag. absorb->collect dispose Dispose of as hazardous waste. collect->dispose decontaminate Decontaminate the area with soap and water. dispose->decontaminate notify Notify lab supervisor and contact EHS/Emergency personnel immediately. evacuate->notify secure Prevent entry to the area. notify->secure

References

Technical Support Center: Purification of Crude Didodecylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude Didodecylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound, typically synthesized via Friedel-Crafts alkylation of phenol with dodecene, is a complex mixture. Common impurities include:

  • Isomers: this compound consists of a mixture of ortho-, meta-, and para-isomers. The para-isomer is usually the major product.[1][2][3]

  • Unreacted Starting Materials: Residual phenol and dodecene may be present.

  • Over-alkylation Products: Di- and tri-dodecylphenols can form as by-products.

  • Rearranged Alkyl Chains: The dodecyl chain can undergo rearrangement during the alkylation process, leading to a variety of branched isomers.[1]

Q2: Why is it challenging to separate the different isomers of this compound?

A2: The isomers of this compound have very similar physical properties, such as boiling points and polarities, which makes their separation difficult.[2] Standard purification techniques like distillation and chromatography require careful optimization to achieve good resolution between the isomers.

Q3: What are the most common methods for purifying crude this compound?

A3: The primary methods for purifying crude this compound are:

  • Vacuum Distillation: Effective for removing lower-boiling impurities like phenol and dodecene, and for separating the desired monoisomers from higher-boiling poly-alkylated phenols.

  • Column Chromatography: Useful for separating isomers and removing closely related impurities.

  • Recrystallization: Can be employed to obtain high-purity crystalline this compound, particularly if one isomer is significantly more abundant and has favorable crystallization properties.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A common method for separating and quantifying the different isomers and impurities.[4][5][6]

  • Gas Chromatography (GC): Suitable for analyzing the volatile components of the mixture.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to determine the ratio of different isomers.

  • Mass Spectrometry (MS): Can be coupled with GC or HPLC to identify the molecular weights of the components in the mixture.

Troubleshooting Guides

Vacuum Distillation

Problem: Poor separation of isomers or incomplete removal of impurities.

dot

Caption: Troubleshooting workflow for vacuum distillation.

ParameterRecommended RangeNotes
Vacuum Pressure 1 - 10 mmHgLower pressures reduce the boiling point, minimizing thermal degradation.[8]
Pot Temperature 180 - 250 °CVaries with pressure; should be high enough for a steady distillation rate without causing decomposition.
Head Temperature 160 - 220 °CThe temperature at which the desired fraction is collected.
Column Chromatography

Problem: Co-elution of isomers or poor recovery of the product.

dot

Caption: Troubleshooting workflow for column chromatography.

ParameterRecommended ConditionsNotes
Stationary Phase Silica GelStandard choice for normal-phase chromatography of nonpolar compounds.[9]
Mobile Phase Hexane/Ethyl Acetate or Hexane/Dichloromethane gradientsStart with a low polarity mobile phase (e.g., 99:1 Hexane:EtOAc) and gradually increase the polarity.[10]
Loading Dry loading or concentrated in a non-polar solventPrevents band broadening and improves separation.[11]
Recrystallization

Problem: Oiling out of the product or low yield.

dot

Caption: Troubleshooting workflow for recrystallization.

ParameterRecommended SolventsNotes
Solvent/Anti-solvent Pairs Dichloromethane/Hexane, Toluene/Heptane, Acetone/WaterThe choice depends on the specific isomer mixture. Trial and error on a small scale is recommended.[12][13]
Procedure Dissolve in a minimum of hot "good" solvent, then add the "bad" solvent dropwise until turbidity persists. Reheat to clarify and then cool slowly.Slow cooling is crucial for the formation of pure crystals.

Experimental Protocols

Vacuum Distillation Protocol

dot

Caption: Experimental workflow for vacuum distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux), a condenser, and receiving flasks. Use high-vacuum grease on all ground-glass joints.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 1-10 mmHg) using a vacuum pump.

  • Heating: Begin heating the distillation flask with a heating mantle.

  • Fraction Collection:

    • Collect the initial fraction (forerun), which will primarily contain lower-boiling impurities such as unreacted phenol and dodecene.

    • As the temperature stabilizes at the boiling point of this compound under the applied vacuum, change the receiving flask to collect the main product fraction.

    • Monitor the head temperature closely; a sharp drop indicates that the main fraction has been collected.

  • Shutdown: Turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Column Chromatography Protocol

dot

Caption: Experimental workflow for column chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Preparation and Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Carefully add the sample solution to the top of the column. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, and then add the dried powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient is often necessary to separate isomers.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the composition of each fraction using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions that contain the pure desired product and remove the solvent using a rotary evaporator.

Recrystallization Protocol

dot

Caption: Experimental workflow for recrystallization.

  • Solvent Selection: On a small scale, test various solvent/anti-solvent pairs to find a suitable system. The crude product should be soluble in the "good" solvent at elevated temperatures and insoluble in the "bad" solvent (anti-solvent). The two solvents must be miscible.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid dissolves completely.

  • Addition of Anti-solvent: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Efficacy of Didodecylphenol and BHT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of antioxidant research and development, the selection of an appropriate antioxidant agent is paramount for ensuring product stability and efficacy. This guide provides a comprehensive comparison of two phenolic antioxidants: Didodecylphenol and Butylated Hydroxytoluene (BHT). While BHT is a well-established and widely utilized synthetic antioxidant in the food, pharmaceutical, and cosmetic industries, this compound has primarily been employed in industrial applications such as fuel and lubricant stabilization. This document aims to objectively compare their antioxidant performance, supported by available experimental data, to aid researchers in making informed decisions for their specific applications.

Mechanism of Antioxidant Action

Both this compound and Butylated Hydroxytoluene belong to the class of hindered phenolic antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thereby terminating the oxidative chain reactions that lead to the degradation of materials.[1][2][3] The general mechanism can be depicted as follows:

Antioxidant Mechanism ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation Non-radical products Non-radical products ROO->Non-radical products Termination ArOH Phenolic Antioxidant (ArOH) ArO Phenoxy Radical (ArO•) ArOH->ArO H• donation ArO->Non-radical products Termination DPPH Assay Workflow A Prepare DPPH Solution C Mix DPPH and Antioxidant A->C B Prepare Antioxidant Dilutions B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 F->G ABTS Assay Workflow A Generate ABTS•+ Radical B Dilute ABTS•+ to working solution A->B D Mix ABTS•+ and Antioxidant B->D C Prepare Antioxidant Dilutions C->D E Measure Absorbance at 734 nm D->E F Calculate TEAC E->F FRAP Assay Workflow A Prepare FRAP Reagent C Mix FRAP Reagent with Sample/Standard A->C B Prepare Antioxidant and Standards B->C D Incubate at 37°C C->D E Measure Absorbance at 593 nm D->E F Calculate Ferric Reducing Power E->F

References

A Comparative Guide to the Quantification of Didodecylphenol: An HPLC-Based Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Didodecylphenol, a compound of increasing interest in various industrial and environmental matrices. The performance of this method is compared with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

This compound, an alkylphenol, is utilized in the manufacturing of lubricating oil additives, surfactants, and polymer stabilizers. Due to its potential environmental persistence and endocrine-disrupting properties, accurate and sensitive quantification methods are crucial. While various analytical techniques can be employed, HPLC offers a robust and widely accessible platform for the analysis of such compounds. This guide details a validated HPLC method and compares its performance against Gas Chromatography-Mass Spectrometry (GC-MS), another common analytical technique.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method Validation

This section details the protocol for a validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound. The method is adapted from established protocols for similar alkylphenols, such as nonylphenol and octylphenol.[1][2][3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) is used.[1][2]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed for separation.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 90:10 v/v) with a small amount of acidifier like 0.1% formic acid can be effective.[1][4]

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.[1][4]

  • Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.[5]

  • Injection Volume: A 20 µL injection volume is standard.[1][4]

  • Detection:

    • DAD: Wavelength is set at the absorbance maximum of this compound (e.g., 278 nm for similar alkylphenols).[1]

    • FLD: For higher sensitivity, fluorescence detection can be used with an excitation wavelength of 220 nm and an emission wavelength of 315 nm.[2]

2. Standard and Sample Preparation:

  • Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent like acetonitrile.[1]

  • Calibration Standards: A series of calibration standards are prepared by diluting the stock solution to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.1 to 10 µg/mL).[1]

  • Sample Preparation: Depending on the matrix, a sample preparation step such as Solid-Phase Extraction (SPE) may be necessary to remove interfering substances and concentrate the analyte.[3][6]

3. Method Validation Parameters:

The method is validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:[7]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by analyzing blank and spiked samples.

  • Linearity: The linearity of the method is assessed by analyzing a series of at least five concentrations of the analyte. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[4]

  • Accuracy: The accuracy is determined by recovery studies, spiking a blank matrix with known concentrations of the analyte. Recoveries are expected to be within 98-102%.[4]

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is determined by analyzing a minimum of six replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): This is assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) for precision should be less than 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[2] These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[8]

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, and column temperature) and observing the effect on the results.[7]

Data Presentation: Performance Comparison

The following tables summarize the performance of the validated HPLC method in comparison to a typical Gas Chromatography-Mass Spectrometry (GC-MS) method for this compound quantification.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-DAD/FLDGC-MS
Linearity (r²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
LOD DAD: ~5 ng/mL[2], FLD: ~0.1 µg/L[6]~1 ng/mL
LOQ DAD: ~15 ng/mL[2], FLD: ~0.3 µg/L~3 ng/mL
Specificity HighVery High
Robustness GoodGood

Table 2: Operational Comparison

FeatureHPLC-DAD/FLDGC-MS
Sample Derivatization Not typically requiredOften required for polar analytes
Instrumentation Cost Lower to ModerateHigh
Analysis Time per Sample 5 - 15 minutes15 - 30 minutes
Solvent Consumption ModerateLow
Ease of Use Relatively straightforwardMore complex operation
Matrix Effects Can be significant[9]Can be significant[9]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound quantification.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation cluster_analysis Analysis & Reporting prep_standards Prepare Stock & Calibration Standards run_hplc HPLC Analysis prep_standards->run_hplc prep_samples Prepare Samples (with SPE if needed) prep_samples->run_hplc optimize_params Optimize Chromatographic Conditions (Mobile Phase, Flow Rate, etc.) optimize_params->run_hplc specificity Specificity report Generate Validation Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy (Recovery) accuracy->report precision Precision (Repeatability & Intermediate) precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report data_analysis Data Acquisition & Processing run_hplc->data_analysis data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->robustness

Caption: Workflow for HPLC Method Validation of this compound.

Conclusion

The described HPLC method provides a reliable, accurate, and precise approach for the quantification of Didodeylyphenol. While GC-MS may offer slightly lower detection limits, the HPLC method, particularly with fluorescence detection, provides excellent sensitivity and is often more accessible and less complex to operate. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation. This guide provides the necessary information to make an informed decision and to implement a robust analytical method for this compound quantification.

References

Didodecylphenol: A Comparative Guide to its Performance as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Didodecylphenol (DDDP), a member of the alkylphenol family, has garnered attention as a potential corrosion inhibitor due to its hydrophobic nature and ability to form a protective barrier on metal surfaces. This guide provides a comparative analysis of DDDP's performance against other established corrosion inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of Corrosion Inhibitors

The following table summarizes the inhibition efficiency of various corrosion inhibitors, including those structurally related to this compound, to provide a comparative perspective. Data has been compiled from multiple studies to offer a broad overview. It is important to note that inhibition efficiency can vary significantly depending on the specific experimental conditions such as the corrosive medium, temperature, and material substrate.

InhibitorConcentrationCorrosive MediumSubstrateInhibition Efficiency (%)Test MethodReference
Tolyltriazole (TTA)0.07 M0.5 M HClMild Steel91Potentiodynamic Polarization[1]
Benzotriazole (BTA)-Deionized WaterCopper~95Electrochemical[2]
1-dodecyl-3-phenylquinoxalin-2(1H)-one0.001 M1 M HClCarbon Steel95.33Potentiodynamic Polarization, EIS[3]
Phenol, 2,6-dimethoxy-4-(2-propenyl)---94DFT Calculation[4]
Polyphenol-rich fraction from Senegalia senegal-1M H2SO4Mild SteelUp to 90Potentiodynamic Polarization[5]

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques. The following are detailed methodologies for three key experiments used to assess the performance of corrosion inhibitors like this compound.

Weight Loss Method (Gravimetric Analysis)

This method directly measures the loss in weight of a metal coupon after exposure to a corrosive environment with and without the inhibitor. The procedure is generally performed following standards such as ASTM G31.[6][7][8][9]

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm) are mechanically polished with a series of emery papers of decreasing grit size to achieve a smooth, uniform surface. The coupons are then degreased with acetone, rinsed with distilled water, and dried in a desiccator. The initial weight of each coupon is accurately recorded.

  • Test Solution Preparation: A corrosive medium, typically an acidic solution such as 1 M HCl or 0.5 M H₂SO₄, is prepared. The inhibitor (this compound) is dissolved in the corrosive medium at various concentrations. A blank solution without the inhibitor is also prepared.

  • Immersion Test: The pre-weighed coupons are suspended in the test solutions (both with and without inhibitor) for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).

  • Post-Exposure Cleaning and Weighing: After the immersion period, the coupons are removed from the solutions, and any corrosion products are carefully removed by washing with a cleaning solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and acetone. The coupons are then dried and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in milligrams, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the exposure time in hours.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions occurring on the metal surface and helps to classify the inhibitor as anodic, cathodic, or mixed-type. The procedure is often guided by ASTM G59.[10][11][12][13][14]

Experimental Setup:

  • A standard three-electrode electrochemical cell is used, consisting of the mild steel specimen as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • The electrochemical measurements are performed using a potentiostat/galvanostat.

Procedure:

  • Electrode Preparation: The working electrode is prepared as described in the weight loss method.

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log of current density vs. potential) is analyzed to determine the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic (βa) and cathodic (βc) Tafel slopes.

  • Calculation of Inhibition Efficiency:

    • The inhibition efficiency (IE%) is calculated from the corrosion current densities: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor on the metal surface. The ASTM G106 standard provides guidance for this method.[15][16][17][18]

Experimental Setup: The same three-electrode cell setup as in potentiodynamic polarization is used.

Procedure:

  • Electrode Preparation and Stabilization: The working electrode is prepared and stabilized in the test solution as described previously.

  • Impedance Measurement: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot (-Z'' vs. Z') often shows a semicircular feature, from which the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl) can be determined by fitting the data to an appropriate equivalent electrical circuit.

  • Calculation of Inhibition Efficiency:

    • The inhibition efficiency (IE%) is calculated from the charge transfer resistance values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Adsorption Mechanism and Signaling Pathways

The primary mechanism by which this compound and other phenolic compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[19] This adsorption process can be influenced by several factors, including the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.

The adsorption can occur through two main processes:

  • Physisorption: This involves weak electrostatic interactions, such as van der Waals forces, between the inhibitor molecules and the charged metal surface.

  • Chemisorption: This involves the formation of stronger coordinate bonds between the lone pair of electrons on the heteroatoms (in the case of phenols, the oxygen atom of the hydroxyl group) or the π-electrons of the aromatic ring and the vacant d-orbitals of the metal atoms.

The long dodecyl chain in this compound is hydrophobic, which enhances the formation of a dense, water-repellent layer on the metal surface, further impeding the corrosion process. The effectiveness of the inhibitor is often related to its ability to displace water molecules from the metal surface and form a stable, adherent film.

The adsorption process can often be described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to the extent of surface coverage on the metal.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Coupon_Prep Coupon Preparation (Polishing, Cleaning, Weighing) Weight_Loss Weight Loss (Immersion Test) Coupon_Prep->Weight_Loss Solution_Prep Solution Preparation (Corrosive Medium +/- Inhibitor) Solution_Prep->Weight_Loss Polarization Potentiodynamic Polarization Solution_Prep->Polarization EIS Electrochemical Impedance Spectroscopy Solution_Prep->EIS Data_Acquisition Data Acquisition Weight_Loss->Data_Acquisition Polarization->Data_Acquisition EIS->Data_Acquisition Corrosion_Rate Corrosion Rate Calculation Data_Acquisition->Corrosion_Rate Inhibition_Efficiency Inhibition Efficiency Calculation Data_Acquisition->Inhibition_Efficiency Mechanism_Analysis Adsorption Mechanism Analysis Inhibition_Efficiency->Mechanism_Analysis

Caption: Workflow for evaluating corrosion inhibitor performance.

Adsorption_Mechanism Inhibitor This compound (in solution) Adsorption Adsorption Inhibitor->Adsorption Metal_Surface Metal Surface (in corrosive medium) Metal_Surface->Adsorption Protective_Film Protective Film Formation Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Simplified mechanism of corrosion inhibition by adsorption.

References

A Comparative Analysis of Branched vs. Linear Didodecylphenol in Lubricant and Fuel Additive Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Didodecylphenol (DDDP), a key intermediate in the production of lubricant and fuel additives, exists in two primary isomeric forms: branched and linear. The structural difference between these isomers, specifically the arrangement of the C12H25 alkyl chain on the phenol ring, can significantly influence their performance characteristics as additives. This guide provides a comparative analysis of branched and linear DDDP, summarizing their expected performance differences in key applications and providing detailed experimental protocols for their evaluation.

While direct, publicly available quantitative comparative studies on the performance of branched versus linear this compound are limited, this analysis draws upon established principles of surface chemistry, antioxidant mechanisms, and corrosion inhibition to infer likely performance disparities. The data presented in the tables are illustrative examples based on these principles and should be confirmed through direct experimental testing.

Performance Comparison: Branched vs. Linear this compound

The performance of DDDP as an additive is primarily evaluated based on its efficacy in several key areas: demulsification, anti-wear properties, rust prevention, and antioxidant activity.

Demulsification Performance

Demulsifiers are crucial for separating water from oil in lubricant and fuel systems. The efficiency of a demulsifier is dependent on its ability to migrate to the oil-water interface, disrupt the stabilizing emulsion film, and promote coalescence of water droplets. The structure of the hydrophobic alkyl chain plays a significant role in this process.

Expected Performance: Branched DDDP is expected to exhibit superior demulsification performance compared to its linear counterpart. The branched structure increases the molecule's steric hindrance at the oil-water interface, which can more effectively disrupt the packing of emulsifying agents, leading to faster water separation.[1][2]

Table 1: Illustrative Demulsification Performance Data (ASTM D1401)

ParameterBranched this compoundLinear this compound
Water Separability
Time to 37 mL Water (minutes)1525
Time to 3 mL Emulsion (minutes)2035
Interface Appearance Sharp and CleanSlightly Ragged
Fluid Appearance Bright and ClearSlightly Hazy
Anti-Wear and Rust Prevention

As lubricant additives, DDDP derivatives contribute to protecting metal surfaces from wear and corrosion. Their effectiveness is related to their ability to form a persistent protective film on the metal surface.

Expected Performance: The impact of branching on anti-wear and rust prevention is less straightforward. While a branched structure might lead to a less densely packed protective film, its increased bulkiness could also enhance surface coverage. Linear DDDP, on the other hand, may form a more ordered and dense film, potentially offering better protection in certain conditions.[3]

Table 2: Illustrative Anti-Wear and Rust Prevention Data

TestParameterBranched this compoundLinear this compound
ASTM D4172 (Anti-Wear) Scar Diameter (mm)0.450.50
ASTM D665 (Rust Prevention) Rust Rating (A/B)Pass (No Rust)Pass (No Rust)
Antioxidant Activity

Phenolic compounds act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby inhibiting the oxidation of lubricants and fuels. The steric hindrance around the hydroxyl group can influence this activity.

Expected Performance: The antioxidant activity of alkylphenols can be influenced by the length and branching of the alkyl chain.[4][5][6] The bulky branched dodecyl group may provide steric hindrance that stabilizes the resulting phenoxy radical, potentially enhancing its antioxidant efficacy. However, extreme hindrance could also impede the interaction with free radicals.

Table 3: Illustrative Antioxidant Performance Data

TestParameterBranched this compoundLinear this compound
DPPH Radical Scavenging Assay IC50 (µg/mL)5065
Oxidation Stability Test (e.g., ASTM D2272) Oxidation Induction Time (minutes)120100

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct their own comparative studies.

ASTM D1401: Standard Test Method for Water Separability of Petroleum Oils and Synthetic Fluids

This method assesses the ability of an oil to separate from water.

Apparatus:

  • 100-mL graduated cylinder with a stirrer

  • Heating bath to maintain the test temperature (typically 54°C or 82°C)

  • Stirring motor (1500 ± 15 rpm)

Procedure:

  • A 40-mL sample of the test oil and 40 mL of distilled water are placed in the graduated cylinder.[7][8][9][10][11]

  • The cylinder is immersed in the heating bath and allowed to reach the specified test temperature.[7][8][9][10][11]

  • The mixture is stirred for 5 minutes at 1500 rpm.[7]

  • After stirring, the cylinder is allowed to stand, and the volume of the water, oil, and emulsion layers are recorded at specified time intervals (e.g., every 5 minutes for 30 minutes).[7][8][9][10][11]

  • The results are reported as the time it takes for the emulsion to be reduced to 3 mL or less and the time for complete separation of water.[8][9][11]

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test evaluates the anti-wear properties of a lubricant.

Apparatus:

  • Four-Ball Wear Test Machine

Procedure:

  • Three steel balls are clamped together and covered with the lubricant to be tested.[12][13][14][15][16]

  • A fourth steel ball is pressed with a load onto the three stationary balls while being rotated at a given speed.[12][13][14][15][16]

  • The test is run for a specified time and at a controlled temperature.

  • After the test, the wear scars on the three stationary balls are measured, and the average scar diameter is calculated. A smaller scar diameter indicates better anti-wear properties.[12][13][14][15]

ASTM D665: Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water

This method assesses the ability of an oil to prevent the rusting of ferrous parts in the presence of water.

Apparatus:

  • Rust-preventing characteristics test apparatus, including a beaker, stirrer, and a temperature-controlled bath.

  • Polished steel test specimen.

Procedure:

  • A mixture of 300 mL of the test oil and 30 mL of distilled or synthetic seawater is prepared in a beaker.[17][18][19][20][21]

  • The polished steel specimen is immersed in the mixture.[17][18][19][20][21]

  • The mixture is stirred at a specified speed (e.g., 1000 rpm) and maintained at a constant temperature (typically 60°C) for a set duration (usually 4 hours).[17][18][19][20][21]

  • At the end of the test, the steel specimen is removed, washed, and examined for any signs of rust. The result is reported as either pass or fail.[17][18][19][20][21]

Visualizations

Experimental Workflow for Performance Evaluation

G cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis Branched DDDP Branched DDDP ASTM D1401 (Demulsification) ASTM D1401 (Demulsification) Branched DDDP->ASTM D1401 (Demulsification) ASTM D4172 (Anti-Wear) ASTM D4172 (Anti-Wear) Branched DDDP->ASTM D4172 (Anti-Wear) ASTM D665 (Rust Prevention) ASTM D665 (Rust Prevention) Branched DDDP->ASTM D665 (Rust Prevention) Antioxidant Assay Antioxidant Assay Branched DDDP->Antioxidant Assay Linear DDDP Linear DDDP Linear DDDP->ASTM D1401 (Demulsification) Linear DDDP->ASTM D4172 (Anti-Wear) Linear DDDP->ASTM D665 (Rust Prevention) Linear DDDP->Antioxidant Assay Base Oil Base Oil Base Oil->ASTM D1401 (Demulsification) Base Oil->ASTM D4172 (Anti-Wear) Base Oil->ASTM D665 (Rust Prevention) Quantitative Data Table Quantitative Data Table ASTM D1401 (Demulsification)->Quantitative Data Table ASTM D4172 (Anti-Wear)->Quantitative Data Table ASTM D665 (Rust Prevention)->Quantitative Data Table Antioxidant Assay->Quantitative Data Table Performance Comparison Performance Comparison Quantitative Data Table->Performance Comparison

Caption: Experimental workflow for comparing the performance of branched and linear DDDP.

Signaling Pathway of Phenolic Antioxidants

G Free Radical (R•) Free Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) H• acceptance Phenolic Antioxidant (ArOH) Phenolic Antioxidant (ArOH) Stable Phenoxy Radical (ArO•) Stable Phenoxy Radical (ArO•) Phenolic Antioxidant (ArOH)->Stable Phenoxy Radical (ArO•) H• donation Phenolic Antioxidant (ArOH)->Neutralized Molecule (RH) Further Reactions Further Reactions Stable Phenoxy Radical (ArO•)->Further Reactions

Caption: General mechanism of free radical scavenging by phenolic antioxidants.[22][23][24][25][26]

Mechanism of Alkylphenol Corrosion Inhibition

G Alkylphenol Molecule Alkylphenol Molecule Protective Film Protective Film Alkylphenol Molecule->Protective Film Adsorption Metal Surface Metal Surface Protective Film->Metal Surface Covers Corrosion Corrosion Protective Film->Corrosion Inhibits Corrosive Environment Corrosive Environment Corrosive Environment->Corrosion Causes

Caption: Adsorption of alkylphenol molecules to form a protective film against corrosion.[27][28][29][30][31]

References

A Comparative Environmental Impact Assessment: Didodecylphenol vs. Greener Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of didodecylphenol and its alternatives, supported by experimental data. The following sections detail the ecotoxicity, biodegradability, and bioaccumulation potential of these substances, offering a comprehensive overview for informed decision-making in research and development.

Executive Summary

This compound, a member of the alkylphenol family, has been identified as a substance of environmental concern due to its persistence, bioaccumulative potential, and toxicity to aquatic organisms. This guide contrasts the environmental profile of this compound with its common alternatives, nonylphenol and octylphenol, as well as with more environmentally benign substitutes such as alcohol ethoxylates, fatty acid methyl esters, and alkyl polyglycosides. The data presented clearly indicates that the greener alternatives offer significant advantages in terms of lower toxicity, higher biodegradability, and reduced potential for bioaccumulation, aligning with the principles of sustainable chemistry.

Comparative Environmental Impact Data

The following tables summarize the key environmental parameters for this compound and its alternatives.

SubstanceOrganismEndpointValueReference
This compound Daphnia magna (Water Flea)48h LC500.27 mg/L[1]
Fish96h LC502.9 mg/L[1]
Green Algae72h EC505.2 mg/L (biomass)[1]
Nonylphenol Daphnia magna (Water Flea)48h EC500.085 mg/L[2]
Pimephales promelas (Fathead Minnow)96h LC500.128 mg/L[3]
Selenastrum capricornutum (Green Algae)96h EC500.41 mg/L[4]
Octylphenol Daphnia magna (Water Flea)48h LC500.27 mg/L[1]
Fish--
Algae--
Alcohol Ethoxylates (C12-14 AE3) Daphnia magna (Water Flea)48h EC50>1-10 mg/L[4]
Fish96h LC50>1-10 mg/L[4]
Algae72h EC50>1-10 mg/L[4]
Fatty Acid Methyl Esters (Rapeseed) Daphnia magna (Water Flea)48h EC5022.1 - 40.8 mg/L[5][6]
Lebistes reticulatus (Guppy)96h LC5030.6 - >100 mg/L[5][6]
Alkyl Polyglucosides (APG) Daphnia magna (Water Flea)48h LC507 mg/L[7]
Fish96h LC503 mg/L[7]
Algae-6 mg/L[7]

Table 1: Aquatic Ecotoxicity Data

SubstanceBiodegradabilityResultReference
This compound Not readily biodegradable-
Nonylphenol Not readily biodegradable-
Octylphenol Not readily biodegradable-
Alcohol Ethoxylates Readily biodegradable-[8][9][10]
Fatty Acid Methyl Esters Readily biodegradable>62% in 28 days
Alkyl Polyglucosides Readily biodegradable>98% elimination in 7 days[7][11]

Table 2: Biodegradability Data

SubstanceBCF ValueOrganismReference
This compound 823Fish
Nonylphenol 50 - 180 (lipid normalized)Fathead Minnow, Bluegill[12]
Octylphenol 1190Rainbow Trout (fat)[13]
Alcohol Ethoxylates Low potential-
Fatty Acid Methyl Esters Low potential-
Alkyl Polyglucosides No bioaccumulation-[14]

Table 3: Bioaccumulation Potential

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, based on internationally recognized guidelines.

Aquatic Toxicity Testing

Acute and chronic toxicity tests for aquatic organisms are typically conducted following OECD Guidelines for the Testing of Chemicals.

  • Acute Fish Toxicity (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance in a controlled environment. Observations of mortality and other sublethal effects are recorded at regular intervals.[15]

  • Acute Immobilisation Test for Daphnia sp. (OECD 202): This test measures the concentration at which 50% of the daphnids are immobilized (EC50) after 48 hours of exposure. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[16]

  • Algal Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater microalgae. The test measures the reduction in growth rate or biomass (EC50) over a 72-hour period.[17]

Ready Biodegradability Testing (OECD 301)

These tests are designed to screen chemicals for their potential for rapid and complete biodegradation in an aerobic aqueous environment. Common methods include:

  • CO2 Evolution Test (OECD 301B): The test substance is incubated with a microbial inoculum in a mineral medium. The amount of carbon dioxide produced is measured over a 28-day period and is expressed as a percentage of the theoretical maximum CO2 production. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test.

  • Manometric Respirometry Test (OECD 301F): This method measures the oxygen consumed by the microbial population during the degradation of the test substance. Similar to the CO2 evolution test, a 60% degradation level within a 10-day window indicates ready biodegradability.

Bioaccumulation: Flow-through Fish Test (OECD 305)

This guideline is used to determine the bioconcentration factor (BCF) of a chemical in fish. The BCF is the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. The test involves two phases:

  • Uptake Phase: Fish are exposed to a constant concentration of the test substance in a flow-through system until a steady state is reached.

  • Depuration Phase: The fish are then transferred to clean water, and the rate of elimination of the substance is measured.

Signaling Pathway and Experimental Workflow Visualizations

Endocrine Disruption Signaling Pathway

Alkylphenols, including this compound, nonylphenol, and octylphenol, are known endocrine disruptors. They can mimic the natural hormone estrogen and bind to estrogen receptors (ERα and ERβ), leading to the disruption of normal hormonal signaling. This can trigger a cascade of downstream effects, including the activation of the mitogen-activated protein kinase (MAPK) pathway, which can lead to altered gene expression and cellular responses.[18][19][20][21][22]

EstrogenSignalingDisruption cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkylphenol Alkylphenol (e.g., this compound) ER_mem Membrane Estrogen Receptor (mER) Alkylphenol->ER_mem Binds to ER_cyto Cytoplasmic Estrogen Receptor (ERα/β) Alkylphenol->ER_cyto Binds to HSP90 HSP90 Estrogen Estrogen (E2) Estrogen->ER_mem Binds to Estrogen->ER_cyto Binds to MAPK_cascade MAPK Signaling Cascade (e.g., ERK) ER_mem->MAPK_cascade Activates ER_cyto->ER_cyto ER_cyto->HSP90 Associated with ERE Estrogen Response Element (ERE) on DNA ER_cyto->ERE Binds to Gene_Expression Altered Gene Expression MAPK_cascade->Gene_Expression Regulates ERE->Gene_Expression Leads to ER_Workflow cluster_Characterization 2. Characterization Start Start: New Chemical or New Use Pattern Problem_Formulation 1. Problem Formulation - Identify hazards - Identify receptors - Define assessment endpoints Start->Problem_Formulation Hazard_Characterization 2a. Hazard Characterization - Ecotoxicity (LC50, EC50) - Persistence (Biodegradability) - Bioaccumulation (BCF) Problem_Formulation->Hazard_Characterization Exposure_Characterization 2b. Exposure Characterization - Release estimation - Environmental fate modeling - Predicted Environmental  Concentration (PEC) Problem_Formulation->Exposure_Characterization Risk_Characterization 3. Risk Characterization - Compare PEC with Predicted  No-Effect Concentration (PNEC) - Calculate Risk Quotient (RQ = PEC/PNEC) Hazard_Characterization->Risk_Characterization Exposure_Characterization->Risk_Characterization Risk_Management 4. Risk Management - Implement control measures - Set environmental quality standards Risk_Characterization->Risk_Management Monitoring 5. Monitoring & Review - Environmental monitoring - Re-evaluate risk as new  data becomes available Risk_Management->Monitoring End End: Acceptable Risk or Further Action Required Risk_Management->End Monitoring->Problem_Formulation Iterative Process

References

Navigating the Data Deficit: A Comparative Overview of Didodecylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's performance relative to its alternatives is paramount. This guide provides a comparative overview of Didodecylphenol (DDP), focusing on its environmental and toxicological profile in relation to other widely studied alkylphenols, namely nonylphenol (NP) and octylphenol (OP). However, a critical data gap exists in the publicly available literature for DDP, precluding a direct statistical comparison. This document summarizes the available data, outlines the necessary experimental protocols for a comprehensive assessment, and provides a framework for future comparative studies.

Executive Summary

This compound, a member of the alkylphenol family, is utilized in various industrial applications. While concerns over the environmental and health impacts of other alkylphenols like nonylphenol and octylphenol have led to extensive research and regulation, this compound remains comparatively understudied. A 2005 report by the UK Environment Agency identified DDP as a potential substitute for nonylphenol, underscoring the need for a thorough comparative analysis.[1] This guide synthesizes the limited available data for DDP and presents it alongside the more extensive data for NP and OP to highlight key areas for future research.

Physicochemical and Environmental Fate Properties

A compound's behavior in the environment is dictated by its physicochemical properties. The available data for this compound suggests it is a viscous, oily liquid with low water solubility and a high octanol-water partition coefficient (log Kow), indicating a strong tendency to partition to soil and sediment.[1] It is not readily biodegradable and has a significant potential for bioaccumulation in aquatic organisms.[1]

PropertyThis compoundNonylphenol (Technical Mixture)Octylphenol (p-tert-Octylphenol)
Molecular Formula C30H54O[2]C15H24OC14H22O
Molecular Weight 430.76 g/mol [2]~220.35 g/mol 206.33 g/mol
Water Solubility 31 µg/L at 22°C (main components)[1]1-10 mg/L at 25°C13.5 mg/L at 25°C
Log Kow (Octanol-Water Partition Coefficient) 7.14[1]4.484.12
Vapor Pressure 0.009 Pa at 20°C[1]0.001 Pa at 25°C0.002 Pa at 25°C
Biodegradation Not readily or inherently biodegradable[1]Not readily biodegradableNot readily biodegradable
Bioconcentration Factor (BCF) in fish 823[1]10-130079-771

Caption: Comparative table of physicochemical and environmental fate properties.

Aquatic Toxicity

The aquatic toxicity of alkylphenols is a significant environmental concern. For this compound, a predicted no-effect concentration (PNEC) for freshwater aquatic organisms has been established at 0.04 µg/L, suggesting high toxicity.[1] However, this value is based on limited data, and further long-term toxicity testing is recommended.[1]

EndpointThis compoundNonylphenolOctylphenol
PNEC (Freshwater) 0.04 µg/L[1]0.33 µg/L0.1 µg/L
Acute Toxicity to Fish (96h LC50) Data not available0.1-1 mg/L0.1-1 mg/L
Acute Toxicity to Daphnia (48h EC50) Data not available0.1-1 mg/L0.01-0.1 mg/L
Toxicity to Algae (72-96h EC50) Data not available0.01-0.1 mg/L0.1-1 mg/L

Caption: Comparative table of aquatic toxicity data.

Endocrine Disrupting Potential

A primary concern with alkylphenols is their potential to act as endocrine disruptors by mimicking the hormone estrogen.[3] While extensive research has demonstrated the estrogenic activity of nonylphenol and octylphenol, leading to their classification as endocrine-disrupting chemicals, there is a significant lack of publicly available data on the estrogenic potential of this compound.

To address this, standardized in vitro and in vivo assays are required.

Experimental Protocols

To enable a robust statistical comparison of this compound with its alternatives, the following experimental protocols are recommended:

Aquatic Toxicity Testing
  • Objective: To determine the acute and chronic toxicity of this compound to representative aquatic organisms.

  • Methodology:

    • Acute Fish Toxicity (OECD Guideline 203): Expose a suitable fish species (e.g., Rainbow Trout or Zebrafish) to a range of DDP concentrations for 96 hours and determine the LC50 (the concentration that is lethal to 50% of the test organisms).[3]

    • Acute Daphnia Toxicity (OECD Guideline 202): Expose Daphnia magna to a range of DDP concentrations for 48 hours and determine the EC50 (the concentration that immobilizes 50% of the daphnids).[3]

    • Algal Growth Inhibition Test (OECD Guideline 201): Expose a green algae species (e.g., Pseudokirchneriella subcapitata) to a range of DDP concentrations for 72-96 hours and determine the EC50 for growth inhibition.[3]

    • Chronic Fish and Daphnia Studies: Conduct longer-term studies to determine the No-Observed-Effect-Concentration (NOEC) for endpoints such as reproduction and development.[3]

Estrogenic Activity Assays
  • Objective: To assess the potential of this compound to interact with the estrogen receptor and elicit an estrogenic response.

  • Methodology:

    • In Vitro Estrogen Receptor Binding Assay (OECD Guideline 493): This assay measures the ability of DDP to compete with a radiolabeled estrogen for binding to the estrogen receptor.

    • In Vitro Estrogen Receptor Transcriptional Activation Assay (e.g., ER-CALUX): This reporter gene assay uses cells containing the estrogen receptor and a luciferase reporter gene to measure the activation of the receptor by DDP.[4]

    • In Vivo Uterotrophic Assay (OECD Guideline 440): This assay in female rats measures the increase in uterine weight, a sensitive indicator of estrogenic activity, following exposure to DDP.[5][6]

Visualizing Experimental Workflows and Logical Relationships

To facilitate a clear understanding of the necessary experimental and analytical processes, the following diagrams are provided.

Experimental_Workflow_Aquatic_Toxicity cluster_acute Acute Toxicity Testing cluster_chronic Chronic Toxicity Testing Fish_96h Fish (96h LC50) Data_Analysis Statistical Analysis (LC50, EC50, NOEC) Fish_96h->Data_Analysis Daphnia_48h Daphnia (48h EC50) Daphnia_48h->Data_Analysis Algae_72h Algae (72-96h EC50) Algae_72h->Data_Analysis Fish_Chronic Fish (NOEC) Fish_Chronic->Data_Analysis Daphnia_Chronic Daphnia (NOEC) Daphnia_Chronic->Data_Analysis DDP This compound DDP->Fish_96h Exposure DDP->Daphnia_48h Exposure DDP->Algae_72h Exposure DDP->Fish_Chronic Exposure DDP->Daphnia_Chronic Exposure

Caption: Workflow for Aquatic Toxicity Assessment of this compound.

Estrogenic_Activity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay DDP This compound ER_Binding ER Binding Assay (Receptor Affinity) DDP->ER_Binding ER_Activation ER Transcriptional Activation (Reporter Gene Assay) DDP->ER_Activation Uterotrophic Uterotrophic Assay (Uterine Weight) DDP->Uterotrophic Data_Integration Data Integration & Potency Assessment ER_Binding->Data_Integration ER_Activation->Data_Integration Uterotrophic->Data_Integration

Caption: Workflow for Estrogenic Activity Assessment.

Conclusion and Path Forward

The current body of scientific literature does not provide sufficient quantitative data to perform a comprehensive statistical analysis comparing the performance of this compound with its alternatives, nonylphenol and octylphenol. While some environmental fate and aquatic toxicity information is available for DDP, significant data gaps remain, particularly concerning its endocrine-disrupting potential.

To address this, a concerted research effort is required to generate the necessary experimental data using standardized protocols as outlined in this guide. By systematically evaluating the aquatic toxicity and estrogenic activity of this compound, the scientific community can conduct a robust risk assessment and provide the data needed for informed decision-making by researchers, drug development professionals, and regulatory bodies. This will ultimately enable a clear, data-driven comparison of this compound with other alkylphenols, ensuring the selection of safer alternatives in industrial applications.

References

A Guide to Inter-laboratory Comparison of Didodecylphenol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of didodecylphenol analysis. While specific inter-laboratory proficiency tests for this compound are not widely published, this document outlines a standardized analytical approach and expected performance metrics based on studies of structurally similar alkylphenols, such as nonylphenol and octylphenol. The methodologies and performance data are primarily derived from established protocols for alkylphenol analysis in environmental samples.

This guide is intended for researchers, scientists, and drug development professionals to establish consistent and comparable analytical results for this compound across different laboratories.

Data Presentation: Expected Performance in an Inter-laboratory Study

The following table summarizes the expected performance characteristics for the analysis of this compound in water samples, based on an inter-laboratory trial for other alkylphenols. These values can serve as a benchmark for laboratories participating in a proficiency test.

Parameter Surface Water (Concentration Range: 0.05 - 0.4 µg/L) Wastewater (Concentration Range: 0.1 - 5 µg/L)
Repeatability (within-laboratory precision) 1.9 - 7.8% (RSD)1.9 - 7.8% (RSD)
Reproducibility (between-laboratory precision) Varies based on concentration and matrixVaries based on concentration and matrix
Accuracy (Recovery) 98.0 - 144.1%95.4 - 108.6%

Note: Data is based on an interlaboratory trial for octylphenol, nonylphenol, and their ethoxylates as described in an evaluation of the ISO/CD 18857-2 standard method.[1]

Experimental Protocols

A robust and standardized analytical method is crucial for reliable inter-laboratory comparisons. The recommended method is based on solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) after derivatization.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Acidification: Acidify the water sample (e.g., 1 liter) to a pH of 3.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.

  • Sample Loading: Pass the acidified water sample through the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with acidified water to remove interferences.

  • Elution: Elute the retained this compound from the cartridge using a suitable solvent such as ethyl acetate.

  • Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. Derivatization

To improve the chromatographic behavior and sensitivity of this compound for GC-MS analysis, a derivatization step is necessary.

  • Reagent: Use a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Procedure: Add the derivatizing agent to the concentrated extract and heat at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to form the trimethylsilyl ether of this compound.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Gas Chromatograph: A system equipped with a capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation.[2]

  • Injection: Use a programmed temperature vaporizing (PTV) inlet for optimal sample transfer.[3]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode is ideal for achieving low detection limits and high selectivity.[3]

  • Quantification: Use an internal standard, such as a 13C-labeled version of an alkylphenol, for accurate quantification.[1]

Mandatory Visualization

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Water Sample (1L) Acidify Acidify to pH 3 Sample->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Elute Elute with Ethyl Acetate SPE->Elute Concentrate Concentrate to 1 mL Elute->Concentrate Derivatize Add MSTFA, Heat at 60°C Concentrate->Derivatize GCMS GC-MS/MS Analysis (SRM Mode) Derivatize->GCMS Data Data Acquisition & Processing GCMS->Data Result Report Concentration Data->Result

Caption: A generalized workflow for the analysis of this compound in water samples.

Logical Relationship for Inter-laboratory Comparison

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define Define Analytes & Matrices Protocol Establish Standard Protocol Define->Protocol Samples Prepare & Distribute Samples Protocol->Samples LabA Laboratory A Analysis Samples->LabA LabB Laboratory B Analysis Samples->LabB LabC Laboratory C Analysis Samples->LabC Collect Collect & Tabulate Results LabA->Collect LabB->Collect LabC->Collect Stats Statistical Analysis (e.g., Z-scores) Collect->Stats Report Generate Comparison Report Stats->Report

Caption: Key stages of an inter-laboratory comparison study for chemical analysis.

References

Safety Operating Guide

Proper Disposal of Didodecylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

Didodecylphenol is a chemical compound that requires careful handling and adherence to strict disposal procedures due to its hazardous properties. This guide provides essential, step-by-step information to ensure the safe management and disposal of this compound waste in a laboratory setting, thereby protecting personnel and the environment.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its primary hazards. This compound is recognized as a substance that can cause severe skin burns and eye damage, is suspected of damaging fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.

  • Skin and Body Protection: A fully buttoned lab coat, supplemented by a chemical-resistant apron made of butyl rubber or neoprene, is required. Long pants and closed-toe shoes are mandatory.

  • Hand Protection: Chemical-resistant gloves are essential. Given the corrosive nature of this compound, it is advisable to use gloves made of materials such as butyl rubber or neoprene.

  • Respiratory Protection: All handling of this compound, including stock and working solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste is not merely a suggestion but a regulatory requirement. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][4] The following procedure outlines the standard and safest method for disposal in a laboratory environment.

Waste Collection and Segregation
  • Waste Identification: Any material contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipettes, gloves), and spill cleanup materials, must be treated as hazardous waste.

  • Container Selection: Collect this compound waste in a designated, leak-proof container that is chemically compatible with phenolic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from cracks or rust, and have a secure, tightly fitting lid.[1][2][5]

  • Segregation: this compound waste should be segregated from other incompatible waste streams to prevent dangerous chemical reactions. Store it away from strong oxidizers, strong caustics, and chemically active metals.[6]

Labeling of Waste Containers

Proper labeling is a critical component of hazardous waste management. Each waste container must be clearly labeled with the following information:[5][7]

  • The words "Hazardous Waste" prominently displayed.

  • The full chemical name: "this compound Waste" . Avoid using abbreviations or chemical formulas.

  • A list of all chemical constituents in the container, including solvents and their approximate concentrations.

  • The date when the waste was first added to the container (accumulation start date).

  • The name and contact information of the principal investigator or responsible personnel.

  • The specific laboratory or room number where the waste was generated.

  • Applicable hazard pictograms (e.g., corrosive, health hazard, environmental hazard).

Storage of Hazardous Waste
  • Location: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory. This area should be away from general laboratory traffic and sources of ignition.[1]

  • Secondary Containment: The waste container must be placed within a secondary containment system, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[2][8]

  • Fume Hoods: While waste may be temporarily placed in a fume hood during collection, it should be moved to the designated storage area as soon as possible to minimize risk.[1]

Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Do not attempt to treat or dispose of this compound waste independently. Your institution's Environmental Health and Safety (EHS) department or equivalent safety office is responsible for the final disposal.

  • Schedule a Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. This typically involves submitting a chemical waste collection request form, either online or in hard copy.[7]

  • Licensed Disposal Facility: The EHS department will arrange for the collected waste to be transported to a licensed and certified hazardous waste disposal facility. The safest and most common method for the final disposal of phenolic compounds is high-temperature incineration.[4]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills: For very small spills, absorbent materials such as sand or vermiculite can be used to contain the liquid. The contaminated absorbent material must then be collected and disposed of as hazardous waste.[4]

  • Large Spills: In the case of a larger spill, evacuate the immediate area and alert your laboratory supervisor and EHS department. Do not attempt to clean up a large spill without proper training and equipment.

  • Decontamination: After a spill, the affected area should be decontaminated. Any materials used for decontamination must also be disposed of as hazardous waste.

Quantitative Data Summary

ParameterValue/InstructionSource
Primary Hazards Skin Corrosion (Category 1C), Serious Eye Damage (Category 1), Reproductive Toxicity (Category 2), Acute and Chronic Aquatic Toxicity (Category 1)[1][2]
PPE Requirements Chemical goggles, face shield, chemical-resistant gloves (butyl rubber, neoprene), lab coat, chemical-resistant apron[9][10]
Waste Container Chemically compatible (e.g., HDPE, glass), leak-proof, tightly sealed lid[1][2][5]
Waste Labeling "Hazardous Waste," full chemical name, constituents, accumulation date, PI contact, location, hazard pictograms[5][7]
Storage Designated accumulation area, secondary containment, segregated from incompatibles[2][8]
Final Disposal Method High-temperature incineration via a licensed hazardous waste facility[4]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Didodecylphenol_Disposal_Workflow cluster_0 Step 1: Waste Generation and Collection cluster_1 Step 2: Labeling and Storage cluster_2 Step 3: Final Disposal A This compound waste is generated (unused chemical, contaminated labware, etc.) B Select a chemically compatible, leak-proof waste container with a secure lid. A->B C Collect waste in the designated container, ensuring segregation from incompatible chemicals. B->C D Affix a completed 'Hazardous Waste' label to the container. C->D E Store the sealed container in a designated hazardous waste accumulation area. D->E F Place the container within secondary containment. E->F G Contact your institution's Environmental Health and Safety (EHS) department. F->G H Schedule a hazardous waste pickup following institutional procedures. G->H I EHS arranges for transport to a licensed hazardous waste disposal facility. H->I

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.